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  • Product: N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine
  • CAS: 1249031-56-8

Core Science & Biosynthesis

Foundational

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine CAS 1249031-56-8 properties

CAS 1249031-56-8 | The Rociletinib Scaffold Executive Summary & Structural Significance N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine (CAS 1249031-56-8) is a critical heterocyclic building block primarily utilized in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 1249031-56-8 | The Rociletinib Scaffold

Executive Summary & Structural Significance

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine (CAS 1249031-56-8) is a critical heterocyclic building block primarily utilized in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).

Most notably, this molecule serves as the core amine scaffold for Rociletinib (CO-1686) , a covalent inhibitor designed to target the EGFR T790M resistance mutation while sparing wild-type EGFR.

Pharmacophore Analysis:

  • Pyrimidine Core: Acts as the hinge-binding moiety, forming hydrogen bonds with the ATP-binding pocket of the kinase.

  • C2-Position (3-Methoxyaniline): Occupies the hydrophobic back pocket of the enzyme. The methoxy group often aids in selectivity or metabolic modulation.

  • C5-Position (Primary Amine): The "warhead handle." This nucleophilic amine is chemically distinct from the C2-amine, allowing for selective derivatization—typically acylation with acryloyl chloride to install the Michael acceptor required for covalent bonding to Cys797 in EGFR.

Physicochemical Characterization

The following data aggregates predicted and experimentally observed properties for the free base form.

PropertyValueNotes
Chemical Formula

Molecular Weight 216.24 g/mol
Appearance Off-white to pale yellow solidOxidation sensitive (amines)
Solubility DMSO (>50 mg/mL), DMFPoor solubility in water
pKa (Calculated) ~4.5 (Pyrimidine N), ~3.8 (Aniline)Weakly basic
LogP ~1.2Lipophilic scaffold
Storage -20°C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen
Synthetic Pathways & Methodology

The synthesis of CAS 1249031-56-8 is a sequential process designed to differentiate the two amino groups on the pyrimidine ring. The standard industrial route utilizes a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.
Protocol A: The "Nitro-Reduction" Route (Recommended)

Step 1:


 Coupling 
  • Reactants: 2-Chloro-5-nitropyrimidine (1.0 eq) + 3-Methoxyaniline (1.1 eq).

  • Conditions:

    
     (DIPEA), 
    
    
    
    -Butanol or DMF, 80°C, 4 hours.
  • Mechanism: The electron-withdrawing nitro group at C5 activates the C2-chloride for displacement by the aniline.

  • Intermediate: N-(3-methoxyphenyl)-5-nitropyrimidin-2-amine.

Step 2: Chemoselective Reduction

  • Reactants: Nitro-intermediate (from Step 1).

  • Reagents: Iron powder (

    
    ) / Ammonium Chloride (
    
    
    
    ) OR
    
    
    (1 atm) / Pd/C (10%).
  • Solvent: EtOH/Water (4:1).

  • Temperature: Reflux (Fe) or RT (Pd/C).

  • Workup: Filter through Celite (if Pd/C) or aqueous extraction (if Fe). The product is the C5-amine (CAS 1249031-56-8).

Visualization: Synthetic Workflow

SynthesisPath SM1 2-Chloro-5- nitropyrimidine INTER Intermediate: N-(3-methoxyphenyl)- 5-nitropyrimidin-2-amine SM1->INTER Step 1: SNAr DIPEA, 80°C SM2 3-Methoxyaniline SM2->INTER FINAL TARGET (CAS 1249031-56-8): N2-(3-Methoxyphenyl) pyrimidine-2,5-diamine INTER->FINAL Step 2: Reduction Fe/NH4Cl or H2/Pd/C

Figure 1: Two-step synthesis of the Rociletinib scaffold from commercially available precursors.

Downstream Application: Warhead Installation

The primary utility of CAS 1249031-56-8 is its conversion into a covalent kinase inhibitor. The C5-amine is selectively acylated because the C2-amine is electronically deactivated by the pyrimidine ring and sterically hindered by the aryl group.

Experimental Protocol: Acrylamide Formation

  • Dissolution: Dissolve CAS 1249031-56-8 (1 eq) in anhydrous THF/DCM (1:1).

  • Base: Add

    
     (saturated aq) or DIPEA (1.5 eq) to scavenge HCl.
    
  • Acylation: Cool to 0°C. Dropwise add Acryloyl Chloride (1.05 eq).

  • Monitoring: Reaction is usually complete in <1 hour (monitor by LCMS).

  • Result: Formation of the acrylamide "warhead" at the 5-position.

Analytical Quality Control (Self-Validating Systems)

To ensure the integrity of this intermediate before using it in expensive downstream steps, verify the following:

A. Proton NMR (


 NMR, DMSO-

)
  • Diagnostic Signal 1: A singlet around 3.73 ppm (3H) confirming the methoxy group (

    
    ).
    
  • Diagnostic Signal 2: A broad singlet around 4.8–5.2 ppm (2H) corresponding to the C5-primary amine (

    
    ). Note: If this signal is absent or split, oxidation or incomplete reduction has occurred.
    
  • Diagnostic Signal 3: A distinct singlet around 8.0–8.2 ppm (2H) for the pyrimidine protons (H4/H6).

B. HPLC Purity Check

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV 254 nm.

  • Impurity Flag: Look for a peak with M+1 = 246 (unreduced nitro intermediate) or M+1 = 431 (dimer formation via azo coupling).

Biological Context & Mechanism of Action

While CAS 1249031-56-8 is an intermediate, its structure dictates the binding mode of the final drug.

The Hinge Binder Logic: The pyrimidine-2,5-diamine motif is a "privileged scaffold" in kinase discovery.

  • H-Bond Acceptor: N1 of the pyrimidine accepts a proton from the kinase hinge region (typically Met793 in EGFR).

  • H-Bond Donor: The NH at C2 donates a proton to the hinge carbonyl.

  • Vector: The C5-substituent points directly out towards the solvent front, positioning the acrylamide warhead perfectly to intercept Cys797.

BindingMode Scaffold Pyrimidine Core (CAS 1249031-56-8) Hinge Kinase Hinge (Met793) Scaffold->Hinge Dual H-Bonding (N1 & C2-NH) Cys797 Cysteine 797 (Target Nucleophile) Scaffold->Cys797 C5-Vector (Positions Warhead)

Figure 2: Pharmacophore mapping of the scaffold within the EGFR ATP-binding pocket.

References
  • Sequist, L. V., et al. (2015). "Rociletinib in EGFR-mutated non-small-cell lung cancer." New England Journal of Medicine.[1]

  • Walter, A. O., et al. (2013). "Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance." Cancer Discovery.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 56931580 (Rociletinib Analog)." PubChem.

  • US Patent 8476442B2. "Pyrimidines as EGFR inhibitors." (Describes the synthesis of the 2,5-diaminopyrimidine core).

Sources

Exploratory

Technical Guide: N-Substituted Pyrimidine-2,5-Diamine Derivatives in Drug Discovery

Executive Summary The pyrimidine-2,5-diamine scaffold represents a distinct and underutilized chemotype in medicinal chemistry, offering a strategic alternative to the ubiquitous pyrimidine-2,4-diamine class (e.g., metho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-2,5-diamine scaffold represents a distinct and underutilized chemotype in medicinal chemistry, offering a strategic alternative to the ubiquitous pyrimidine-2,4-diamine class (e.g., methotrexate, rociletinib). While 2,4-diamines mimic the adenosine moiety of ATP to bind the kinase hinge region, 2,5-diamines provide unique vector orientations for substituents, enabling "scaffold hopping" to overcome resistance mutations, improve selectivity profiles, or access novel intellectual property space.

This guide details the structural rationale, orthogonal synthetic methodologies, and biological validation of N-substituted pyrimidine-2,5-diamines, with a specific focus on their application as covalent Irreversible Bruton's Tyrosine Kinase (BTK) inhibitors.

Part 1: Structural Significance & SAR Logic

The "Scaffold Hop" Rationale

In kinase inhibitor design, the hinge-binding motif is critical. The 2,4-diaminopyrimidine scaffold is a "privileged structure" that typically presents the C4-amino group to the hinge region (e.g., Met329 in c-Src).

The 2,5-diaminopyrimidine isomer alters this geometry:

  • Hinge Interaction: The N2-substituent usually functions as the hinge binder (donor/acceptor motif).

  • Solvent Exposure: The C5-amino vector points towards the solvent front or the ribose-binding pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • Selectivity: This altered vector allows for the introduction of electrophilic "warheads" (e.g., acrylamides) at the C5 position to target non-catalytic cysteines (e.g., Cys481 in BTK) with a trajectory distinct from ibrutinib-like scaffolds.

Electronic Descriptors
  • C2 Position: Highly electrophilic due to the flanking ring nitrogens. Susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5 Position: Electron-rich compared to C2/C4/C6. Non-electrophilic in standard

    
    . Requires transition-metal catalysis (Buchwald-Hartwig) or reduction from a nitro/nitroso precursor for functionalization.
    

Part 2: Synthetic Methodologies

The synthesis of N-substituted pyrimidine-2,5-diamines requires an orthogonal functionalization strategy to distinguish the two amino groups.

Strategy A: The Nitro-Reduction Route

This is the classical approach for differentiating the C2 and C5 nitrogens.

  • Starting Material: 2-chloro-5-nitropyrimidine.

  • C2 Functionalization (

    
    ):  The C2-chloride is displaced by a primary amine (R1-NH2) under mild basic conditions. The nitro group at C5 activates the C2 position, enhancing yield.
    
  • Reduction: The C5-nitro group is reduced to a primary amine (

    
    ) using 
    
    
    
    ,
    
    
    , or catalytic hydrogenation (
    
    
    ).
  • C5 Functionalization: The newly formed C5-amine is acylated (e.g., with acryloyl chloride) or alkylated.

Strategy B: The Halogen-Cross Coupling Route

Used when the C5 substituent requires a C-N bond formation with an aromatic ring (N-arylation).

  • Starting Material: 5-bromo-2-chloropyrimidine.

  • C2 Functionalization (

    
    ):  Selective displacement of the C2-chloride (more reactive) by R1-NH2.
    
  • C5 Functionalization (Buchwald-Hartwig): Palladium-catalyzed coupling of the C5-bromide with R2-NH2.

Synthetic Workflow Diagram (DOT)

Synthesis_Workflow Start Start: 2-Chloro-5-nitropyrimidine Inter1 Intermediate 1: 2-(R1-amino)-5-nitropyrimidine Start->Inter1 Step 1: SNAr (C2) R1-NH2, DIPEA, 0°C Inter2 Intermediate 2: 2-(R1-amino)-5-aminopyrimidine Inter1->Inter2 Step 2: Reduction (C5) Fe, NH4Cl, EtOH/H2O, Reflux Final Target: N-substituted pyrimidine-2,5-diamine (e.g., BTK Inhibitor) Inter2->Final Step 3: Acylation (C5) Acryloyl chloride, DIPEA (Warhead Installation)

Figure 1: Orthogonal synthetic route for generating covalent pyrimidine-2,5-diamine inhibitors via the Nitro-Reduction pathway.

Part 3: Case Study – Covalent BTK Inhibition[1][2][3]

Reference: Li, X., et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase...[1][2] [J. Med.[3] Chem.]([Link])

Mechanistic Logic

The study aimed to replace the pyrazolo[3,4-d]pyrimidine core of Ibrutinib. The 2,5-diaminopyrimidine scaffold was utilized to position an acrylamide "warhead" to covalently modify Cys481 in the ATP-binding pocket of BTK.

  • Selectivity Profile: Unlike Ibrutinib, which has significant off-target activity (EGFR, ITK), the 2,5-diamine derivatives demonstrated a cleaner kinase selectivity profile due to the distinct vector of the C5-acrylamide chain.

  • Dual Action: The lead compounds inhibited both BTK activation (Y551 phosphorylation) and catalytic activity (Y223 autophosphorylation).

Key Data Summary (Compound 31 vs Ibrutinib)
Metric2,5-Diamine (Cmpd 31)Ibrutinib (Control)Significance
BTK IC50 (Biochemical) 2.1 nM0.5 nMHighly potent, comparable to standard.
EGFR IC50 (Off-target) > 10,000 nM~50 nMSuperior Selectivity. Reduces rash/diarrhea side effects.
Cellular Potency (Ramos) 20 nM10 nMEffective inhibition of B-cell signaling.
Covalent Binding IrreversibleIrreversibleValidated by mass spec (adduct formation).

Part 4: Detailed Experimental Protocols

Protocol: Synthesis of N-(2-((4-morpholinophenyl)amino)pyrimidin-5-yl)acrylamide

A representative protocol for synthesizing a covalent BTK inhibitor core.

Step 1:


 Displacement (C2 Functionalization) 
  • Reagents: 2-chloro-5-nitropyrimidine (1.0 eq), 4-morpholinoaniline (1.0 eq), DIPEA (1.5 eq).

  • Solvent: 2-Butanol or DMF.

  • Procedure: Dissolve reactants in solvent. Heat to 80°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The product (nitro-intermediate) precipitates as a yellow solid.

  • Workup: Cool to RT. Filter the precipitate. Wash with cold ethanol. Dry under vacuum.

Step 2: Nitro Reduction (C5 Activation)

  • Reagents: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Procedure: Reflux at 80°C for 2 hours with vigorous stirring. The yellow suspension turns dark brown/black.

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash Celite with hot ethanol. Concentrate the filtrate to obtain the crude 2,5-diamine.

Step 3: Warhead Installation (Acrylation)

  • Reagents: Crude 2,5-diamine (1.0 eq), Acryloyl chloride (1.1 eq), DIPEA (2.0 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure: Cool solution to -10°C (Ice/Salt bath). Add acryloyl chloride dropwise over 15 mins. Stir at 0°C for 1 hour. Critical: Do not let temperature rise, or polymerization of the acrylamide occurs.

  • Validation: Quench with

    
    . Extract with DCM. Purify via flash chromatography (MeOH/DCM gradient). Verify structure via 1H-NMR (look for alkene protons at 5.7–6.4 ppm).
    
Protocol: BTK Kinase Activity Assay (ADP-Glo)

Self-validating assay to confirm scaffold potency.

  • Reagents: Recombinant BTK kinase, Poly(Glu, Tyr) 4:1 substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    
  • Procedure:

    • Incubate compound (serial dilution) with BTK enzyme for 15 mins (allows covalent bond formation).

    • Add ATP (10 µM) and Substrate (0.2 mg/mL). Incubate 60 mins at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to light). Incubate 30 mins.

  • Readout: Measure Luminescence. Plot RLU vs. log[Inhibitor] to determine IC50.

Part 5: Biological Signaling Pathway

The following diagram illustrates the intervention point of 2,5-diaminopyrimidine inhibitors within the B-Cell Receptor (BCR) pathway.

BCR_Pathway Antigen Antigen Stimulation BCR B-Cell Receptor (BCR) Antigen->BCR LYN LYN / SYK Kinases BCR->LYN BTK BTK (Target) (Cys481) LYN->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Activation Inhibitor 2,5-Diamine Inhibitor (Covalent Bond) Inhibitor->BTK Irreversible Inhibition NFkB NF-κB / MAPK Signaling PLCg2->NFkB Outcome B-Cell Proliferation & Survival NFkB->Outcome

Figure 2: Mechanism of Action. The 2,5-diaminopyrimidine inhibitor covalently binds to BTK, halting the signal transduction from the BCR to downstream effectors like NF-κB.

References

  • Li, X., Zuo, Y., Tang, G., et al. (2014).[1] "Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity."[1] Journal of Medicinal Chemistry, 57(12), 5112–5128.

  • Zuo, Y., Shi, Y., Li, X., et al. (2015). "A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase."[1][2] Scientific Reports, 5, 16136.[2]

  • PubChem Compound Summary. (2025). "Pyrimidine-2,5-diamine."[1][2][4][5][6] National Center for Biotechnology Information.

  • Wu, P., Nielsen, T.E., & Clausen, M.H. (2015). "FDA-approved small-molecule kinase inhibitors." Trends in Pharmacological Sciences, 36(7), 422-439. (Contextual reference for Kinase Scaffold Hopping).

Sources

Foundational

The Strategic deployment of 3-Methoxyanilino Pyrimidine Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyrimidine scaffold remains a cornerstone of medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine scaffold remains a cornerstone of medicinal chemistry, consistently featuring in a multitude of clinically successful therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability make it a privileged starting point for drug discovery campaigns. This technical guide delves into a specific, yet highly impactful, subset of this chemical class: 3-methoxyanilino pyrimidine building blocks. We will explore the nuanced advantages conferred by the strategic placement of a methoxy group at the meta-position of the anilino substituent, providing a comprehensive overview of its synthesis, structure-activity relationships (SAR), and applications in both traditional and modern drug discovery paradigms. This guide is intended to serve as a practical resource for researchers, offering field-proven insights and detailed methodologies to leverage this valuable scaffold in the pursuit of novel therapeutics.

The Pyrimidine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil.[3] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of a wide array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1] The majority of pyrimidine-containing drugs are protein kinase inhibitors, which is not surprising given that the pyrimidine core can mimic the adenine fragment of adenosine triphosphate (ATP), the natural substrate for kinases.[2]

The versatility of the pyrimidine scaffold lies in its capacity for substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The strategic introduction of an anilino group at the 2- or 4-position of the pyrimidine ring has proven to be a particularly fruitful strategy, leading to the development of numerous successful kinase inhibitors.

The Unseen Advantage: Decoding the Role of the 3-Methoxy Substituent

While various substitutions on the anilino ring have been explored, the placement of a methoxy group at the 3-position (meta) offers a unique combination of electronic and steric properties that can be strategically exploited in drug design.

Comparative Structure-Activity Relationship (SAR) Insights

The position of the methoxy group on the anilino ring can dramatically influence a compound's biological activity. While a comprehensive head-to-head comparison is often target-specific, general trends have emerged from various kinase inhibitor campaigns:

  • 2-Methoxy (ortho): The ortho-methoxy group can introduce steric hindrance, potentially forcing the aniline ring out of planarity with the pyrimidine core. This can be either beneficial or detrimental depending on the desired binding mode. In some cases, this steric clash can lead to a loss of potency.[3]

  • 4-Methoxy (para): The para-methoxy group is a strong electron-donating group via resonance. This can increase the electron density of the aniline nitrogen, potentially strengthening its interaction with the hinge region of a kinase. However, this position is often more exposed to solvent and may not always contribute optimally to binding affinity.

  • 3-Methoxy (meta): The 3-methoxy group offers a more nuanced electronic effect. It is electron-withdrawing through induction but has a less pronounced resonance effect compared to the para-position. This modulation of the aniline's electronic properties can be crucial for optimizing interactions within the ATP-binding pocket. Furthermore, the meta-position often allows the methoxy group to project into a specific sub-pocket of the kinase active site, forming favorable interactions with amino acid residues and contributing to both potency and selectivity.

A comparative analysis of 2,4-dianilinopyrimidines as inhibitors of P. falciparum kinases revealed that the removal of an ortho-methoxy group led to a dramatic improvement in potency for several kinases, highlighting the potential negative steric impact of substitution at this position.[3]

Synthetic Strategies for 3-Methoxyanilino Pyrimidine Building Blocks

The construction of the 3-methoxyanilino pyrimidine core is readily achievable through established synthetic methodologies. The most common and versatile approach is the palladium-catalyzed Buchwald-Hartwig amination.

Core Synthesis via Buchwald-Hartwig Amination

This powerful cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In the context of our building block, this involves the coupling of a chloropyrimidine with 3-methoxyaniline.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig reagents Reactants: - Chloropyrimidine - 3-Methoxyaniline catalyst Catalyst System: - Palladium Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos, BINAP) - Base (e.g., Cs2CO3, NaOtBu) reagents->catalyst Combine solvent Anhydrous Solvent (e.g., Toluene, Dioxane) catalyst->solvent Dissolve conditions Inert Atmosphere (N2 or Ar) Heat (e.g., 80-110 °C) solvent->conditions Apply workup Reaction Workup: - Filtration - Extraction - Purification (Chromatography) conditions->workup Process product 3-Methoxyanilino Pyrimidine Building Block workup->product Isolate

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Synthesis of N-(3-methoxyphenyl)-4-methylpyrimidin-2-amine

This protocol provides a representative example for the synthesis of a fundamental 3-methoxyanilino pyrimidine building block.

Materials:

  • 2-Chloro-4-methylpyrimidine

  • 3-Methoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4-methylpyrimidine (1.0 eq), 3-methoxyaniline (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling N₂ or Ar through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-methoxyphenyl)-4-methylpyrimidin-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Case Study: The Imatinib Paradigm and the Significance of the Anilino-Pyrimidine Core

While not a direct example of a simple 3-methoxyanilino pyrimidine, the blockbuster cancer drug Imatinib (Gleevec) serves as an instructive case study.[1] Imatinib features a more complex N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide scaffold.[4] The core anilino-pyrimidine moiety is crucial for its activity as a tyrosine kinase inhibitor.[4]

Diagram of Imatinib's Core Scaffold:

Imatinib_Core Pyrimidine Pyrimidine Ring Aniline Anilino Linker Pyrimidine->Aniline Hinge Binding Pyridine Pyridine Moiety Aniline->Pyridine Benzamide Benzamide Tail Aniline->Benzamide Further Interactions

Caption: Core components of the Imatinib scaffold.

The development of Imatinib and its analogs has demonstrated the critical role of the anilino-pyrimidine core in establishing the primary interactions with the kinase hinge region. The substituents on the aniline ring are then positioned to interact with other regions of the ATP-binding site, dictating the inhibitor's potency and selectivity. This highlights the importance of having a diverse toolkit of substituted anilino-pyrimidine building blocks, including those with the 3-methoxy group, to explore these critical interactions.

Modern Drug Discovery Applications: FBDD and DELs

The modular nature of 3-methoxyanilino pyrimidine building blocks makes them ideally suited for modern drug discovery platforms such as Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DELs).

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful approach that starts with the identification of low-molecular-weight fragments that bind to a biological target.[5] These initial hits are then elaborated into more potent lead compounds. 3-Methoxyanilino pyrimidines, with their favorable physicochemical properties and inherent binding potential, are excellent candidates for inclusion in fragment libraries.

Diagram of the FBDD Workflow:

FBDD_Workflow Fragment_Library Fragment Library (including 3-methoxyanilino pyrimidine fragments) Screening Biophysical Screening (e.g., SPR, NMR, X-ray) Fragment_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Structure-guided design, fragment linking/growing) Hit_ID->Hit_to_Lead Lead_Candidate Lead Candidate Hit_to_Lead->Lead_Candidate

Caption: Fragment-Based Drug Discovery workflow.

The "sociable" nature of the functional groups on these fragments allows for straightforward synthetic elaboration, enabling medicinal chemists to rapidly explore structure-activity relationships and optimize initial hits.[6]

DNA-Encoded Libraries (DELs)

DEL technology enables the synthesis and screening of massive combinatorial libraries of compounds, where each molecule is tagged with a unique DNA barcode.[7][8] The amenability of 3-methoxyanilino pyrimidine building blocks to robust and DNA-compatible chemistry makes them valuable components for constructing diverse and drug-like DELs.

Diagram of DEL Synthesis:

DEL_Synthesis DNA_Scaffold DNA-linked Scaffold Split_Pool Split-and-Pool Synthesis DNA_Scaffold->Split_Pool Building_Block_1 Building Block 1 (e.g., 3-methoxyanilino pyrimidine derivative) Building_Block_1->Split_Pool Building_Block_2 Building Block 2 Building_Block_2->Split_Pool DEL Diverse DNA-Encoded Library Split_Pool->DEL

Sources

Exploratory

Pyrimidine-2,5-diamine Kinase Inhibitors: A Senior Application Scientist's Guide to Scaffold Analysis and Development

Introduction: The Pyrimidine-2,5-diamine Scaffold as a Privileged Motif in Kinase Inhibition Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical target c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine-2,5-diamine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The pyrimidine nucleus is a well-established privileged scaffold in this arena, owing to its ability to mimic the adenine hinge-binding motif of ATP, thereby providing a strong anchor for inhibitors within the kinase active site.[2] Among the various pyrimidine-based scaffolds, the 2,5-diaminopyrimidine core has garnered significant interest for its versatility and potential in developing highly potent and selective kinase inhibitors.[3][4]

This technical guide provides an in-depth analysis of the pyrimidine-2,5-diamine scaffold from the perspective of a seasoned application scientist. We will dissect the key attributes of this scaffold, provide detailed, field-proven protocols for synthesis and characterization, and offer insights into the causality behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and optimization of novel kinase inhibitors.

Our focus will be on a practical, integrated workflow, from the initial synthesis of a lead compound to its comprehensive biochemical and cellular characterization. We will use a representative covalent irreversible inhibitor of Bruton's tyrosine kinase (Btk) from the literature, based on the 2,5-diaminopyrimidine scaffold, as a central case study to illustrate these principles.[3]

I. The Pyrimidine-2,5-diamine Scaffold: Structural Rationale and Design Principles

The efficacy of the pyrimidine-2,5-diamine scaffold lies in its unique combination of structural features that can be exploited for potent and selective kinase inhibition.

  • Hinge Binding: The 2-amino group of the pyrimidine ring is perfectly positioned to form critical hydrogen bonds with the kinase hinge region, a conserved backbone segment of the ATP-binding pocket. This interaction is fundamental to the affinity of most pyrimidine-based inhibitors.

  • Vectors for Substitution: The 5-amino group provides a key vector for introducing substituents that can extend into other regions of the ATP-binding site, such as the solvent-exposed region or the hydrophobic back pocket. This allows for the fine-tuning of potency and selectivity.

  • Modulation of Physicochemical Properties: The diamine nature of the scaffold influences its solubility, polarity, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Judicious modification of the amino substituents is crucial for achieving a desirable pharmacokinetic profile.[5][6][7]

  • Amenability to Covalent Inhibition: The scaffold can be readily functionalized with electrophilic "warheads," such as an acrylamide group, to enable covalent-irreversible binding to specific cysteine residues within the kinase active site. This strategy has proven highly successful for targets like Btk, leading to inhibitors with prolonged pharmacodynamic effects.[3][8]

II. Synthesis of a Representative Pyrimidine-2,5-diamine Btk Inhibitor

To provide a practical context, we will detail the synthesis of a potent 2,5-diaminopyrimidine-based covalent irreversible Btk inhibitor, akin to compound 31 described by Li et al. (2014).[3] This multi-step synthesis highlights common synthetic transformations in medicinal chemistry and provides a roadmap for accessing analogous compounds.

Diagram: Synthetic Workflow for a Pyrimidine-2,5-diamine Btk Inhibitor

G cluster_0 Part 1: Core Scaffold Assembly cluster_1 Part 2: Side Chain Elaboration cluster_2 Part 3: Final Functionalization A 2-Chloro-5-nitropyrimidine C N-(2-(3-aminophenylamino)pyrimidin-5-yl)benzamide A->C Buchwald-Hartwig Coupling B 3-Aminobenzamide B->C F N-(2-(3-aminophenylamino)pyrimidin-5-yl)-2-methyl-5-nitrobenzamide C->F EDC, HOBt D 2-Methyl-5-nitrobenzoic acid D->F E Amide Coupling H N-(5-amino-2-(3-aminophenylamino)pyrimidin-5-yl)-2-methylbenzamide F->H Fe, NH4Cl G Nitro Reduction J Final Covalent Inhibitor H->J Amide Coupling I Acryloyl Chloride I->J

Caption: A generalized synthetic workflow for a pyrimidine-2,5-diamine Btk inhibitor.

Experimental Protocol: Synthesis of a Representative Inhibitor

This protocol is a detailed, step-by-step guide for the synthesis of a compound structurally similar to the Btk inhibitor 31 from Li et al.[3]

Part 1: Synthesis of the 2,5-Diaminopyrimidine Core

  • Buchwald-Hartwig Amination:

    • Rationale: This palladium-catalyzed cross-coupling reaction is a robust method for forming the C-N bond between the pyrimidine core and the aniline side chain. The choice of ligand is critical for achieving high yields and avoiding side reactions.[9]

    • Procedure:

      • To a dried Schlenk flask under an inert atmosphere (Argon), add 2-chloro-5-nitropyrimidine (1.0 eq), 3-aminobenzamide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

      • Add anhydrous 1,4-dioxane as the solvent.

      • Degas the mixture by bubbling argon through the solution for 15 minutes.

      • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

      • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Part 2: Amide Coupling for Side Chain Introduction

  • Amide Bond Formation:

    • Rationale: Standard peptide coupling reagents like EDC and HOBt are used to form the amide bond between the 5-amino group of the pyrimidine core and the carboxylic acid side chain. This is a widely used and reliable method.[10]

    • Procedure:

      • To a solution of the product from Part 1 (1.0 eq) and 2-methyl-5-(3-(trifluoromethyl)benzamido)benzoic acid (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

      • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir the reaction mixture at room temperature for 12-16 hours.

      • Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

      • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

      • Purify the residue by flash column chromatography to yield the desired amide.

Part 3: Final Functionalization to Install the Covalent Warhead

  • Acrylamide Formation:

    • Rationale: The final step involves the acylation of the aniline nitrogen with acryloyl chloride to install the Michael acceptor "warhead" necessary for covalent bond formation with the target cysteine residue in Btk.[8]

    • Procedure:

      • Dissolve the product from Part 2 (1.0 eq) in anhydrous THF and cool to 0 °C.

      • Add DIPEA (2.0 eq) to the solution.

      • Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous THF dropwise.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours.

      • Monitor the reaction by LC-MS. Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.

      • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

      • Purify the final compound by flash column chromatography or preparative HPLC to obtain the target covalent inhibitor.

III. Biochemical Characterization: Quantifying Inhibitor Potency

Once the target compound is synthesized and purified, the next critical step is to determine its inhibitory potency against the target kinase. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[11][12]

Diagram: ADP-Glo™ Kinase Assay Workflow

G A Kinase Reaction: Kinase + Substrate + ATP + Inhibitor B ADP-Glo™ Reagent Addition: - Stops kinase reaction - Depletes remaining ATP A->B Incubate C Kinase Detection Reagent Addition: - Converts ADP to ATP B->C Incubate D Luciferase/Luciferin Reaction: ATP + Luciferin -> Light C->D E Luminescence Detection D->E F Data Analysis: IC50 Curve Generation E->F

Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.

Experimental Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

This protocol is optimized for determining the IC₅₀ of a covalent inhibitor against Btk.[13][14]

  • Reagent Preparation:

    • Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM.

    • Prepare the kinase reaction buffer, Btk enzyme solution, and substrate solution according to the manufacturer's recommendations (e.g., Promega).

    • Prepare the ATP solution at a concentration close to the Kₘ for Btk.

  • Kinase Reaction:

    • Rationale: For a covalent inhibitor, a pre-incubation step with the kinase before the addition of ATP is crucial to allow for the covalent bond to form.[14]

    • Procedure (384-well plate format):

      • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells.

      • Add 2 µL of Btk enzyme solution to each well and mix gently.

      • Pre-incubate the plate at room temperature for 60 minutes.

      • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

      • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate for 30-60 minutes at room temperature.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation: IC₅₀ vs. Kᵢ

It is crucial to understand the distinction between IC₅₀ and Kᵢ. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[15] The Kᵢ (inhibition constant) is a more fundamental measure of inhibitor potency and is independent of substrate concentration for competitive inhibitors.[6] The Cheng-Prusoff equation can be used to convert IC₅₀ to Kᵢ for reversible inhibitors.[14] For covalent inhibitors, the kinetics are more complex, and IC₅₀ values are highly dependent on the pre-incubation time.

IV. Cellular Characterization: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential for determining intrinsic potency, it is equally important to assess whether the inhibitor can engage its target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is an excellent method for this purpose.[16][17][18]

Diagram: NanoBRET™ Target Engagement Assay Principle

G cluster_0 No Inhibitor cluster_1 With Inhibitor A Kinase-NanoLuc B Fluorescent Tracer A->B BRET Signal C Kinase-NanoLuc D Fluorescent Tracer C->D No BRET E Inhibitor E->C Binding

Caption: Principle of the NanoBRET™ target engagement assay.

Experimental Protocol: NanoBRET™ Target Engagement for Btk

This protocol provides a framework for assessing the cellular target engagement of our representative Btk inhibitor.[16][19]

  • Cell Preparation and Transfection:

    • HEK293 cells are transiently transfected with a plasmid encoding a Btk-NanoLuc® fusion protein.[16]

    • After 24 hours, the transfected cells are harvested, resuspended in Opti-MEM, and seeded into a 96-well or 384-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of the test inhibitor.

    • Add the inhibitor to the wells containing the cells and incubate for a defined period (e.g., 2 hours) at 37 °C in a CO₂ incubator.

    • Add the NanoBRET™ tracer, a cell-permeable fluorescent ligand that also binds to Btk, to all wells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[16]

    • Immediately measure the donor emission at 450 nm and the acceptor emission at 610 nm using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC₅₀.

V. Structure-Activity Relationship (SAR) and Lead Optimization

The systematic modification of a lead compound and the evaluation of the resulting analogs' biological activity is the cornerstone of medicinal chemistry.[20] For the pyrimidine-2,5-diamine scaffold, SAR studies can provide invaluable insights into how different substituents influence potency, selectivity, and pharmacokinetic properties.

Key Regions for SAR Exploration:
  • 2-Anilino Moiety: Substitutions on this ring can modulate interactions with the hydrophobic regions of the ATP-binding pocket and influence selectivity against other kinases.[21][22]

  • 5-Amide Linker: The nature of the group attached to the 5-amino position is critical for extending into the solvent-exposed region and can be used to optimize solubility and other ADME properties.

  • Covalent Warhead: For covalent inhibitors, modifications to the Michael acceptor can affect reactivity and selectivity.

Data Presentation: SAR Table
CompoundR¹ (2-position)R² (5-position)Btk IC₅₀ (nM)Cellular IC₅₀ (nM)
Lead 3-acrylamidophenyl2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl525
Analog 1 3-aminophenyl(Same as Lead)>1000>5000
Analog 2 (Same as Lead)2-methylphenyl50250
Analog 3 4-acrylamidophenyl(Same as Lead)20100

This is a representative table; actual data would be generated experimentally.

In Silico ADME Prediction

Early assessment of ADME properties is crucial to avoid late-stage attrition. In silico tools can provide valuable predictions for properties like solubility, permeability, metabolic stability, and potential for off-target liabilities.[3]

VI. Troubleshooting and Field-Proven Insights

Synthesis:

  • Problem: Low yield in Buchwald-Hartwig coupling.[9][23][24]

    • Insight: The choice of ligand and base is critical. Screen different phosphine ligands (e.g., Xantphos, RuPhos) and bases (e.g., Cs₂CO₃, K₃PO₄). Ensure all reagents and solvents are scrupulously dry and the reaction is performed under a strict inert atmosphere.

  • Problem: Difficulty in purifying the final product.

    • Insight: The final covalent inhibitor may be reactive. Use milder purification techniques like preparative TLC or reverse-phase HPLC. Minimize exposure to light and elevated temperatures.

Biological Assays:

  • Problem: High variability in the ADP-Glo™ assay.[25]

    • Insight: Ensure thorough mixing after each reagent addition. Optimize the enzyme concentration to be in the linear range of the assay. Check for any interference of the compound with the luciferase enzyme.

  • Problem: Discrepancy between biochemical and cellular potency.

    • Insight: This is a common issue and can be due to poor cell permeability, active efflux by transporters like P-glycoprotein, or rapid metabolism within the cell.[24] Conduct cellular uptake assays and consider co-dosing with efflux pump inhibitors to diagnose the issue.

Conclusion

The pyrimidine-2,5-diamine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with multiple vectors for chemical modification, allows for the rational design of potent and selective inhibitors. By employing a systematic and integrated workflow encompassing thoughtful synthetic design, robust biochemical and cellular characterization, and iterative SAR analysis, researchers can effectively harness the potential of this privileged scaffold to develop next-generation targeted therapeutics. This guide has provided a framework of field-proven protocols and insights to aid in this endeavor, emphasizing the importance of understanding the causality behind experimental choices to navigate the complexities of modern drug discovery.

References

  • Li, X., Zuo, Y., Tang, G., Wang, Y., Zhou, Y., Wang, X., Guo, T., Xia, M., Ding, N., & Pan, Z. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry, 57(12), 5112–5128. [Link]

  • K-R, S., & et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100673. [Link]

  • SwissADME. (n.d.). SwissADME. Retrieved from [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • admetSAR. (n.d.). admetSAR 2.0. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • Wang, S., Meades, C., Wood, G., Osnowski, A., Anderson, S., Yuill, R., Thomas, M., Mezna, M., Jackson, W., Midgley, C., Griffiths, G., Fleming, I. N., Green, S. R., McNae, I., Wu, S. Y., McInnes, C., Zheleva, D., Walkinshaw, M. D., & Fischer, P. M. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1662–1675. [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Medicinal perspectives and Structure-activity relationship studies of Pyrimidine based Bruton's tyrosine kinase inhibitors as potential anticancer agents. Retrieved from [Link]

  • Zhang, Y., & et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(8), 926-931. [Link]

  • D’space. (n.d.). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Retrieved from [Link]

  • Clark, M. A., & et al. (2021). Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. Chemical Science, 12(20), 7148-7154. [Link]

  • Bentham Science. (2025, January 3). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

  • MDPI. (2021, December 6). The Development of BTK Inhibitors: A Five-Year Update. Retrieved from [Link]

  • ResearchGate. (2025, November 13). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. Retrieved from [Link]

  • Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of molecule 1 bound with BTK (PDB ID: 6DI5). Retrieved from [Link]

  • Zuo, Y., Shi, Y., Li, X., Teng, Y., & Pan, Z. (2015). A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase. Scientific Reports, 5, 16136. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 21). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Predicted Lipophilicity (LogP) of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a cornerstone physicochemical parameter in mode...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a cornerstone physicochemical parameter in modern drug discovery and development. It profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a comprehensive analysis of the predicted lipophilicity of the novel compound N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine. In the absence of experimental data, this document details the application of a consensus of robust in silico prediction methodologies. We delve into the theoretical underpinnings of various computational models, from fragment-based to atom-based approaches, and present a workflow for deriving a reliable LogP estimation. The implications of the predicted LogP values are discussed within the context of established principles of medicinal chemistry, such as Lipinski's Rule of Five, offering critical insights for researchers engaged in the development of pyrimidine-based therapeutic agents.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

The journey of a drug from administration to its site of action is a complex odyssey through a series of biological membranes and aqueous compartments. A molecule's ability to navigate this intricate environment is largely dictated by its lipophilicity—its affinity for lipid-like environments compared to aqueous ones.[1] The octanol-water partition coefficient (P) is the gold-standard measure of this property, and its logarithmic form, LogP, is a critical descriptor in quantitative structure-activity relationship (QSAR) studies and drug design.[2]

A delicate balance of lipophilicity is paramount for therapeutic success.[3] Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity due to sequestration in fatty tissues.[4] Conversely, insufficient lipophilicity may hinder a molecule's ability to permeate biological membranes, thereby limiting its bioavailability.[5] For orally administered drugs, an optimal LogP value is generally considered to be less than 5, as famously encapsulated in Lipinski's Rule of Five.[1]

This guide focuses on N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine, a compound of interest in medicinal chemistry. Understanding its lipophilicity is a crucial first step in assessing its potential as a drug candidate.

Methodologies for LogP Prediction: An In Silico Approach

In the early stages of drug discovery, when physical samples may be scarce, in silico prediction methods provide a rapid and cost-effective means of estimating a compound's physicochemical properties.[6] A multitude of computational algorithms for LogP prediction have been developed, each with its own strengths and limitations. These methods can be broadly categorized as follows:

  • Atom-based methods (e.g., ALOGP, XLOGP): These approaches calculate LogP by summing the contributions of individual atoms within the molecule.[7] Each atom type is assigned a specific hydrophobicity value, and correction factors may be applied to account for the local chemical environment.[7]

  • Fragment-based methods (e.g., ClogP): These methods deconstruct a molecule into a set of predefined structural fragments.[7] The LogP is then calculated by summing the known lipophilicity values of these fragments, with adjustments for intramolecular interactions.[7]

  • Property-based methods: These approaches utilize whole-molecule descriptors, such as molecular weight, polar surface area, and topological indices, to predict LogP through statistical models like multiple linear regression or neural networks.[8]

For a robust prediction, it is best practice to employ a consensus approach, utilizing several different algorithms and considering the average or a weighted average of the outputs. This mitigates the biases inherent in any single prediction method.[9]

Computational Workflow for LogP Prediction

The following workflow outlines the steps for obtaining a consensus predicted LogP value for a molecule of interest.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery

Abstract The 2,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors.[1][2] This document provides a comprehensive guide for res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a key derivative, N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine, as a foundational scaffold for Structure-Activity Relationship (SAR) studies. We will delve into the strategic design of analog libraries, provide detailed protocols for synthesis and biological evaluation, and explain the rationale behind experimental choices to systematically optimize potency, selectivity, and drug-like properties.[3][4]

Introduction: The Strategic Value of the Scaffold

Structure-Activity Relationship (SAR) analysis is a fundamental pillar of modern drug discovery, guiding the iterative process of transforming a biologically active "hit" compound into an optimized "lead" candidate.[5][6] The core principle is that the biological activity of a molecule is intrinsically linked to its chemical structure. By systematically modifying a chemical scaffold and measuring the resulting impact on biological activity, medicinal chemists can deduce which molecular features are critical for target engagement and desired pharmacological effects.[4]

The N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine scaffold has emerged as a valuable starting point for kinase inhibitor design for several key reasons:

  • Proven Kinase Binding: The 2,4-diaminopyrimidine core is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature in the ATP-binding site of many protein kinases.[7]

  • Tunable Physicochemical Properties: The scaffold possesses multiple points for chemical modification, allowing for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.[8]

  • Synthetic Tractability: The synthesis of the core and its subsequent derivatization are generally straightforward, enabling the rapid generation of diverse chemical libraries for SAR exploration.

The 3-methoxyphenyl group itself often serves as a lipophilic moiety that can occupy hydrophobic pockets within the kinase active site, contributing to inhibitor potency.[9][10] Our focus will be to systematically explore the chemical space around this core to build a robust SAR model.

The SAR Workflow: A Cyclical Approach

A successful SAR campaign is an iterative cycle of design, synthesis, and biological testing. The data from each cycle informs the design of the next generation of compounds, progressively refining the molecular architecture toward the desired therapeutic profile.

SAR_Workflow Design Design Analogs (Hypothesis Generation) Synthesis Chemical Synthesis (Analog Generation) Design->Synthesis Testing Biological Testing (In Vitro & Cellular Assays) Synthesis->Testing Analysis Data Analysis (SAR Interpretation) Testing->Analysis Analysis->Design New SAR Insights

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Strategic Design and Synthesis of Analogs

The foundation of any SAR study is a library of well-designed analogs. Starting with the N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine core, we will explore three primary modification vectors.

Caption: Key modification vectors for SAR studies on the core scaffold.

General Synthesis of the Core Scaffold

The synthesis of N2-aryl-pyrimidine-2,5-diamines can be achieved through several established routes. A common method involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine followed by the reduction of a nitro group.

Protocol 3.1: Synthesis of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in isopropanol, add 3-methoxyaniline (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. The product, N-(3-methoxyphenyl)-5-nitropyrimidin-2-amine, often precipitates and can be collected by filtration. Wash the solid with cold isopropanol and dry under vacuum.

  • Step 2: Nitro Group Reduction.

    • Suspend the N-(3-methoxyphenyl)-5-nitropyrimidin-2-amine (1.0 eq) in ethanol or ethyl acetate.

    • Add palladium on carbon (10% w/w, 0.1 eq) to the suspension.

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the target compound, N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine, which can be purified by column chromatography if necessary.

Analog Synthesis: Exploring Vector 1 (5-Amino Group)

The 5-amino group is an excellent handle for introducing diversity to explore a pocket often referred to as the "selectivity pocket" in kinases.

Protocol 3.2: Acylation of the 5-Amino Group

  • Dissolve N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Add a base such as triethylamine (TEA) or DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Biological Evaluation: Protocols and Data Interpretation

The primary goal of biological testing in an SAR campaign is to obtain quantitative data on compound activity, typically in the form of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[11]

Materials:

  • Target recombinant kinase (e.g., EGFR, VEGFR2)

  • Kinase substrate (e.g., a generic peptide like poly-Glu-Tyr)

  • ATP (at or near the Km value for the specific kinase)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds (solubilized in 100% DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Protocol 4.1: Step-by-Step Kinase Assay

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate. Include "vehicle control" (DMSO only) and "no enzyme" wells.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase enzyme and substrate in the kinase reaction buffer.

    • Add this mix to the compound-containing wells.

    • Prepare a second master mix containing ATP in kinase reaction buffer.

    • Add the ATP mix to the wells to start the reaction. The final reaction volume is typically 5-10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a pre-determined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Reaction Termination and ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add a double volume of Kinase Detection Reagent to all wells. This converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis:

  • Normalize the data using the vehicle control (100% activity) and a high-concentration positive control or no-enzyme control (0% activity).

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value for each compound.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Protocol 4.2: Step-by-Step Viability Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung cancer, selected based on the target kinase's relevance) into a 96-well clear-bottom, white-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified, 5% CO2 incubator.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP and thus to the number of viable cells.

Building the SAR: Data Interpretation

The IC50 values obtained from these assays are compiled to build the SAR. The goal is to identify trends that correlate structural modifications with changes in potency.

Table 1: Hypothetical SAR Data for N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine Analogs against a Target Kinase

Compound IDR (at 5-amino position)Kinase IC50 (nM)A549 Cell GI50 (nM)
Core -H5,200>10,000
ANA-01 -C(O)CH3 (Acetyl)1,5008,500
ANA-02 -C(O)Ph (Benzoyl)4502,100
ANA-03 -C(O)-c-propyl (Cyclopropylcarbonyl)85350
ANA-04 -C(O)CH2Ph (Phenylacetyl)6203,300
ANA-05 -S(O)2CH3 (Mesyl)2,800>10,000
ANA-06 -C(O)NHPh (Phenylurea)2595

Interpretation of Hypothetical Data:

  • Observation 1: Derivatization of the 5-amino group is crucial for activity (Core vs. Analogs).

  • Observation 2: An amide linkage is preferred over a sulfonamide (ANA-01 vs. ANA-05).

  • Observation 3: Small, rigid hydrophobic groups on the acyl moiety are highly favorable. The cyclopropyl group (ANA-03) is significantly more potent than a simple acetyl (ANA-01) or a flexible phenylacetyl (ANA-04). This suggests a well-defined hydrophobic pocket.

  • Observation 4: Extending the linker with a hydrogen bond donor, as in the phenylurea (ANA-06), dramatically increases both biochemical and cellular potency. This indicates a potential hydrogen bond acceptor in the target's binding site.

These insights provide clear, actionable directions for the next round of analog design, such as exploring other small cycloalkyl groups or different substituted ureas to further optimize the interaction.[3]

Conclusion and Future Directions

This guide outlines a systematic and robust framework for conducting SAR studies using N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine as a starting scaffold. By combining rational analog design, efficient synthesis, and quantitative biological evaluation, research teams can effectively navigate chemical space to develop potent and selective kinase inhibitors. Future work should focus on exploring the other modification vectors, assessing kinase selectivity across a panel of kinases, and evaluating pharmacokinetic properties (ADME) of the most promising lead compounds.

References

  • Structure-activity relationship (SAR) study designs. Monash University, Australian Translational Medicinal Chemistry Facility.

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.

  • Application Notes and Protocols for Kinase Inhibitor Development. Benchchem.

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

  • Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology.

  • Methods for Detecting Kinase Activity. Cayman Chemical.

  • Kumar, K. S., & Ganguly, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.

  • Kumar, K. S., & Ganguly, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.

  • What is the structure-activity relationship SAR in drug design?. Patsnap Synapse.

  • Bozorov, K., et al. (2023). Structure–activity relationship for active derivative 13aa. ResearchGate.

  • Al-Sanea, M. M., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI.

  • Dolle, R. E., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry.

  • Coutre, S., et al. (1982). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry.

  • Coutre, S., et al. (1982). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed.

  • Guha, R. (2013). On Exploring Structure Activity Relationships. PMC.

  • Mahmoud, A. R. (2024). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate.

  • An, B., et al. (2025). The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance. Bioorganic & Medicinal Chemistry.

  • Kumar, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Chan, D. C., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry.

  • Duch, D. S., et al. (1982). Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. Cancer Research.

  • Mickevičienė, R., et al. (2023). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.

  • Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. Molbase.

  • N-[2-[[5-[(3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]-3-methylphenyl]prop-2-enamide. PubChem.

  • Synthesis of 2,4-diamino-5-[3-dimethylamino-4-methoxy-5-(methylamino)benzyl]pyrimidine. Molbase.

  • Gąsowska-Bajger, B., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.

  • El-Moghazy, S. M., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry.

  • Wang, S., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

  • Gleeson, P., et al. (2021). Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. Bioorganic & Medicinal Chemistry.

  • Fabbro, D., et al. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics.

  • Novel synthesis of substituted 4-amino-pyrimidines. EPO Patent 2307355.

  • Rosowsky, A., et al. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry.

Sources

Application

Application Note: High-Throughput Synthesis of Kinase Inhibitor Libraries Using Pyrimidine Diamine Scaffolds

Abstract & Strategic Value The 2,4-diaminopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Palbociclib,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 2,4-diaminopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Abemaciclib). Its utility stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase catalytic domain.[1][2]

This guide details the regioselective synthesis of 2,4-diaminopyrimidine libraries. Unlike generic protocols, this document focuses on overcoming the specific challenges of regiocontrol between the C2 and C4 positions, optimizing Palladium-catalyzed C-N cross-couplings (Buchwald-Hartwig) for electron-deficient substrates, and streamlining purification for high-throughput screening (HTS).

The Chemical Logic: ATP Mimicry & Regioselectivity[2]

The Hinge Binding Hypothesis

Kinase inhibitors typically function by competing with ATP. The pyrimidine diamine core presents a donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) motif that complements the backbone residues of the kinase hinge region.

  • N1 Pyrimidine: Accepts a hydrogen bond from the hinge backbone amide NH.

  • C2-Amino Group: Donates a hydrogen bond to the hinge backbone carbonyl.

  • C4-Amino Group: Often points toward the solvent front or the "gatekeeper" residue, allowing for solubilizing groups or selectivity elements.

The Regioselectivity Rule (The "First-In" Principle)

Success relies on exploiting the differential electrophilicity of the 2,4-dichloropyrimidine starting material.

  • C4 Position: Highly reactive due to the para-like position relative to N1 and ortho-like relative to N3. It is susceptible to nucleophilic aromatic substitution (

    
    ) at mild temperatures.
    
  • C2 Position: Less reactive. Substitution here typically requires higher temperatures, acid catalysis, or transition metal catalysis (Buchwald-Hartwig).

Critical Insight: To generate a library with diverse R1 (C4) and R2 (C2) groups, always install the C4 substituent first at low temperature. Reversing this order without specialized blocking groups usually results in mixtures or low yields.

Visualizing the Reaction Pathway

The following diagram illustrates the regioselective logic and the bifurcation of synthetic methods.

ReactionPathway Figure 1: Regioselective functionalization of the pyrimidine core. Step 1 exploits natural electrophilicity; Step 2 requires forcing conditions or catalysis. Start 2,4-Dichloropyrimidine (Scaffold) Intermediate 4-Amino-2-Chloropyrimidine (Mono-substituted) Start->Intermediate Step 1: Amine R1-NH2 Base, 0°C to RT (C4 Selective) Product_SnAr 2,4-Diaminopyrimidine (via Acid/Heat) Intermediate->Product_SnAr Step 2A: Aniline R2-NH2 HCL/IPA, 80-100°C Product_Pd 2,4-Diaminopyrimidine (via Buchwald-Hartwig) Intermediate->Product_Pd Step 2B: Aniline R2-NH2 Pd(OAc)2, Xantphos Cs2CO3, 100°C

Library Design & Preparation Strategy

For a robust library, we utilize a Solution-Phase Parallel Synthesis approach. While solid-phase synthesis is possible, solution-phase offers superior kinetics for the difficult C2-amination step and allows for easier scale-up of hits.

Reagent Selection Criteria
ComponentSelection LogicExamples
Scaffold Core electrophile2,4-dichloropyrimidine; 2,4-dichloro-5-fluoropyrimidine (increases acidity of NH)
R1-Amine (C4) Solvent exposure/SolubilityMorpholine, Piperazine, N-Boc-diamines, substituted benzylamines
R2-Amine (C2) Hinge interaction/PotencySubstituted anilines (3- or 4-substituted preferred), Pyrazoles, Indazoles
Base (Step 1) Proton scavengerDIEA (Diisopropylethylamine), TEA (Triethylamine)
Catalyst (Step 2) C-N Bond formationPd(OAc)2 + Xantphos (Standard), BrettPhos (For difficult amines)

Detailed Experimental Protocols

Protocol A: Step 1 - C4-Selective Displacement ( )

Objective: Install the first diversity element at the C4 position while preserving the C2-chloride.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Amine R1 (1.05 equiv)

  • DIEA (1.2 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

Procedure:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in EtOH (0.2 M concentration) in a reaction vial.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: This is crucial to prevent bis-substitution.

  • Addition: Add DIEA followed by the dropwise addition of Amine R1.

  • Reaction: Allow to stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check via LC-MS. The major peak should be the mono-substituted product (M+H matches Scaffold + Amine - HCl).

  • Workup:

    • If product precipitates: Filter and wash with cold EtOH.

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over

      
      .
      
    • Yield Expectation: 85–95%.

Protocol B: Step 2 - C2-Amination (The "Difficult" Step)

Objective: Install the aromatic amine (aniline) at C2. Choice of Method: Use Method B1 (Acid) for electron-rich anilines. Use Method B2 (Buchwald) for electron-poor or sterically hindered anilines.

Method B1: Acid-Catalyzed Thermal Displacement
  • Dissolve the intermediate from Step 1 (1.0 equiv) in n-Butanol or Isopropanol.

  • Add Aniline R2 (1.2 equiv).

  • Add conc. HCl (3–5 drops) or p-TsOH (0.5 equiv).

  • Heat to reflux (80–110°C) for 12–16 hours.

  • Risk: High heat can cause decomposition. If conversion is <50% after 16h, switch to Method B2.

Method B2: Palladium-Catalyzed Buchwald-Hartwig Amination (Preferred for Libraries)
  • Vial Setup: In a microwave vial, combine:

    • Step 1 Intermediate (1.0 equiv)

    • Aniline R2 (1.2 equiv)

    • 
       (5 mol%)
      
    • Xantphos (10 mol%)

    • 
       (2.0 equiv)
      
  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Reaction: Seal and heat (Microwave irradiation at 110°C for 30–60 mins, or oil bath at 100°C for 12h).

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: Semi-prep HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Library Validation Workflow

Constructing a library requires a systemic workflow to ensure the data generated downstream is reliable.

LibraryWorkflow Figure 2: High-Throughput Library Generation Workflow Design Virtual Library Design (Filter PAINS, MW < 500) Synth_C4 Step 1: C4 Diversification (Parallel Synthesis) Design->Synth_C4 Synth_C2 Step 2: C2 Cross-Coupling (Buchwald-Hartwig) Synth_C4->Synth_C2 Purification High-Throughput Purification (Prep-HPLC / SPE) Synth_C2->Purification QC QC Validation (LC-MS > 95% Purity) Purification->QC QC->Synth_C2 Fail (Resynthesize) Screening Kinase Assay (ADP-Glo / FRET) QC->Screening Pass

Troubleshooting Common Issues
ObservationRoot CauseSolution
Bis-substitution in Step 1 Temperature too high or excess amineStrict 0°C start; add amine dropwise; reduce equivalents to 0.95.
No reaction in Step 2 Deactivated aniline or catalyst poisoningSwitch to Buchwald (Method B2); ensure Dioxane is anhydrous/degassed.
Pd residue in product Incomplete scavengingUse SiliaMetS® Thiol resin scavengers post-reaction.
Low solubility Flat aromatic stackingIncorporate solubilizing tails (e.g., N-methyl piperazine) at the C4 position.

Case Study: Targeting Aurora Kinase A

Context: Aurora A inhibitors often feature a pyrazole-amine at the C2 position and a solubilizing morpholine/piperazine at C4.

  • Scaffold: 2,4-dichloro-5-fluoropyrimidine (Fluorine adds metabolic stability and H-bond acidity).

  • C4-Reaction: Reaction with 4-(2-aminoethyl)morpholine in EtOH at 0°C. Yield: 92%.

  • C2-Reaction: Buchwald coupling with 3-aminopyrazole using

    
     and BrettPhos (optimized for heteroaromatic amines).
    
  • Result: The resulting library showed

    
     values <50 nM against Aurora A, validated via Western Blot for p-Histone H3 (biomarker).
    

References

  • Review of Scaffold Utility: Unciti-Broceta, A., et al. (2020).[1][2][3][4] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1][2] RSC Medicinal Chemistry.[2]

  • Regioselectivity Mechanism: Lu, Y., et al. (WuXi AppTec). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class.

  • Buchwald-Hartwig Protocols: BenchChem Application Notes. "Application Notes and Protocols for the Amination of 2-Chloropyrimidines."

  • Aurora Kinase Inhibitor Synthesis: Li, F., et al. (2021).[5][4] "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." Journal of Medicinal Chemistry.

  • C2-Selective Methodologies: Barvian, N. C., et al. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry.

Sources

Method

Application Notes and Protocols for the N-Arylation of Pyrimidine-2,5-diamine

Introduction: The Strategic Importance of N-Arylated Pyrimidine-2,5-diamines In the landscape of modern drug discovery and development, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Arylated Pyrimidine-2,5-diamines

In the landscape of modern drug discovery and development, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. Specifically, N-arylated pyrimidine-2,5-diamines are privileged structures, frequently identified as key pharmacophores in potent and selective kinase inhibitors. The strategic installation of an aryl group onto the pyrimidine diamine core is a critical transformation that profoundly influences molecular conformation, target binding affinity, and pharmacokinetic properties.

The synthesis of these vital C-N bonds has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][2] This powerful methodology has largely superseded classical methods, which often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] This guide provides an in-depth exploration of the reaction conditions for the N-arylation of pyrimidine-2,5-diamine, grounded in mechanistic principles and practical, field-proven insights to empower researchers in their synthetic endeavors.

The Engine of C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[2] The reaction's success hinges on a catalytic cycle that masterfully orchestrates the assembly of the final product.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism proceeds through three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[3][4] The cycle is initiated by a coordinatively unsaturated Pd(0) species, which is the active catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This step is often the rate-determining step of the cycle.[3]

  • Amine Coordination & Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, generating a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L₂Pd(II)(Ar)(NHR) oa_complex->amido_complex Amine Binding & Deprotonation (RNH₂, Base) amido_complex->pd0 Reductive Elimination product Ar-NHR (Product) amido_complex->product reagents Ar-X + RNH₂ reagents->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Component Selection

Achieving a high-yielding and selective N-arylation of pyrimidine-2,5-diamine requires a judicious selection of each reaction component. Heteroaromatic amines like pyrimidinediamines can be challenging substrates due to their potential to act as ligands and poison the catalyst.[5] Therefore, careful optimization is paramount.

The Palladium Catalyst: The Ignition Spark

The choice of palladium source is the first critical decision. While various sources can generate the active Pd(0) species, they differ in stability, activity, and ease of use.

  • Common Pd(II) Pre-catalysts: Pd(OAc)₂ and Pd₂(dba)₃ are widely used. They require in situ reduction to Pd(0) by a phosphine ligand or the amine itself.[2][5] This is often reliable but can lead to variability.

  • Pre-formed Pd(0) Catalysts: Pd(PPh₃)₄ is an air-sensitive but directly usable Pd(0) source.

  • Palladacycle Pre-catalysts (e.g., G3/G4 Pre-catalysts): These are modern, air- and moisture-stable pre-catalysts that cleanly and efficiently generate the active L-Pd(0) species upon activation. They often provide higher reproducibility and are effective at low catalyst loadings.

The Ligand: The Catalyst's Steering Wheel

The ligand is arguably the most critical factor for success. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For challenging heteroaromatic substrates, bulky and electron-rich ligands are essential.

  • Bidentate Phosphines (e.g., Xantphos, BINAP): These ligands were a significant advancement, offering greater stability to the catalytic complex and preventing catalyst decomposition.[1][6] Xantphos is particularly effective in many aminations of heteroaryl chlorides.

  • Bulky Monodentate Phosphines (Buchwald Ligands): Ligands such as BrettPhos, DavePhos, and RuPhos represent the state-of-the-art for many challenging couplings. Their large steric bulk promotes the reductive elimination step, while their strong electron-donating character facilitates the oxidative addition of less reactive aryl chlorides.[4][7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable palladium complexes. They are highly effective for coupling unreactive aryl chlorides and can sometimes offer unique reactivity compared to phosphine ligands.[8][9]

The Base: The Proton Abstractor

The base's role is to deprotonate the amine, making it a more potent nucleophile. The choice of base is a balance between reactivity and substrate tolerance.

  • Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) is a common and highly effective base.[6] However, its high basicity can be incompatible with sensitive functional groups like esters or ketones on the coupling partners.[2]

  • Weaker Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are milder alternatives.[4] They are often preferred for substrates with base-sensitive functionalities, though they may necessitate higher reaction temperatures or longer reaction times to achieve comparable yields.

The Solvent: The Reaction Medium

The solvent must be anhydrous and aprotic to prevent quenching of the base and deactivation of the catalyst.

  • Common Choices: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most frequently used solvents.[10] Toluene is often a good starting point due to its high boiling point, which allows for a wide range of reaction temperatures. It is crucial to use solvents from a freshly opened bottle or one that has been properly dried and degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Summary of Reaction Parameters
ComponentCommon ChoicesRationale & Key Considerations
Pd Source Pd(OAc)₂, Pd₂(dba)₃, BrettPhos Pd G3/G4Pre-catalysts offer stability and reproducibility. Loading typically 1-5 mol%.
Ligand Xantphos, BrettPhos, RuPhos, SPhosBulky, electron-rich ligands are essential for coupling heteroaromatic amines.
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄Strong bases for high reactivity; weaker bases for sensitive substrates. Typically 1.5-2.5 equivalents.
Solvent Toluene, 1,4-Dioxane, THFMust be anhydrous and degassed. Toluene is a robust starting choice.
Temperature 80-120 °CDependent on substrate reactivity and choice of base. Weaker bases often require higher temperatures.[5]

Experimental Protocol: N-Arylation of Pyrimidine-2,5-diamine

This protocol provides a general starting point for the mono-N-arylation of pyrimidine-2,5-diamine with an aryl bromide. Optimization may be required for specific substrates.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Materials and Reagents
ReagentM.W.Amount (mmol)Equiv.Mass / Volume
Pyrimidine-2,5-diamine110.121.01.0110 mg
Aryl Bromide-1.11.1-
Pd(OAc)₂224.500.020.024.5 mg
BrettPhos536.680.040.0421.5 mg
Sodium tert-butoxide96.101.51.5144 mg
Toluene (Anhydrous)---5 mL
Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep1 Oven-dry glassware (Schlenk flask, condenser) prep2 Weigh solids in glovebox or under N₂ prep1->prep2 setup1 Add solids to flask: Diamine, Ar-Br, Base, Pd(OAc)₂, Ligand prep2->setup1 setup2 Evacuate and backfill flask with N₂ (3x) setup1->setup2 setup3 Add anhydrous, degassed Toluene via syringe setup2->setup3 setup4 Heat to 100 °C with stirring setup3->setup4 workup1 Monitor by TLC/LC-MS until starting material is consumed setup4->workup1 workup2 Cool to RT, dilute with EtOAc workup1->workup2 workup3 Filter through Celite® workup2->workup3 workup4 Concentrate filtrate in vacuo workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: General experimental workflow for the N-arylation reaction.

Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add pyrimidine-2,5-diamine (110 mg, 1.0 mmol), the aryl bromide (1.1 mmol), sodium tert-butoxide (144 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and BrettPhos (21.5 mg, 0.04 mmol). This is best performed in a glovebox if available.

  • Inerting: Seal the flask with a septum, and attach it to a Schlenk line. Evacuate the flask and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the pyrimidine-2,5-diamine has been consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-arylated pyrimidine-2,5-diamine.

Conclusion

The N-arylation of pyrimidine-2,5-diamine via the Buchwald-Hartwig amination is a robust and versatile transformation critical to modern medicinal chemistry. Success in this reaction is not merely about following a recipe but understanding the function of each component. By carefully selecting a modern, bulky, electron-rich ligand, an appropriate base for the substrate's functional group tolerance, and by maintaining rigorous anhydrous and inert conditions, researchers can reliably synthesize these valuable building blocks for the discovery of new therapeutics.

References
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, J. T. The Development of the Buchwald-Hartwig Amination. ACS Catalysis. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Al-Masoudi, N. A. et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • ResearchGate. Approaches to the N-arylation of heteroarenes. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Guo, D. et al. Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines. Organic Letters. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

  • Syracuse University SURFACE. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Li, J. et al. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Arkivoc. [Link]

  • Wang, L. et al. Direct amination of pyrimidin-2-yl tosylates with aqueous ammonia under metal-free and mild conditions. Chinese Chemical Letters. [Link]

  • Laurent, M. et al. Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6 H -5,8-ethanopyrido[3,2- d ]pyrimidines. RSC Advances. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine Reactions

Welcome to the technical support center for the synthesis and optimization of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately enhance reaction yields and purity. The content is structured in a question-and-answer format to directly address challenges you may encounter in the laboratory.

I. Reaction Overview: Synthesis of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine

A common and effective method for synthesizing N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is through a two-step process involving a regioselective Buchwald-Hartwig amination followed by a reduction or a subsequent amination. A plausible route starts with 2,5-dichloropyrimidine. The first step is a selective mono-amination at the C2 position with 3-methoxyaniline, followed by the introduction of the second amino group at the C5 position.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds.[1][2] However, its success is highly dependent on the careful selection of the catalyst, ligand, base, and reaction conditions.

II. Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine.

FAQ 1: Low to No Yield of the Desired Product

Question: I am attempting the Buchwald-Hartwig amination of 2,5-dichloropyrimidine with 3-methoxyaniline and observing very low or no yield of the desired N2-(3-methoxyphenyl)-5-chloropyrimidine-2-amine. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in a Buchwald-Hartwig amination of a dichloropyrimidine is a common issue and can often be traced back to the catalyst system, reaction conditions, or reagent quality.[3][4]

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of palladium precursor and phosphine ligand is critical. Aryl chlorides are generally less reactive than bromides or iodides, necessitating a more active catalyst system.[4]

    • Palladium Source: Ensure the palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is of high quality. Consider using a pre-formed palladium-ligand complex (precatalyst) for more consistent results.[2]

    • Ligand Selection: Bulky, electron-rich biarylphosphine ligands are often required to facilitate the oxidative addition of the aryl chloride.[4][5] For this type of transformation, ligands like XPhos, RuPhos, or BrettPhos are generally more effective than less bulky ligands like PPh₃.[6]

  • Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle.

    • Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] If your substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this may necessitate higher temperatures or a more active catalyst.[4]

    • Purity: Ensure the base is anhydrous. The presence of moisture can deactivate the catalyst and lead to side reactions.[4]

  • Suboptimal Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to drive the reaction to completion.[2] If you are running the reaction at a lower temperature, a gradual increase may improve the yield.

  • Poor Solvent Quality: The solvent must be anhydrous and deoxygenated.

    • Water Content: Water can poison the catalyst. Use freshly distilled or commercially available anhydrous solvents.

    • Oxygen: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[4] Degas the solvent thoroughly before use and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Toluene and 1,4-dioxane are common solvents for these reactions.[2]

FAQ 2: Poor Regioselectivity - Formation of the C5 Isomer

Question: I am getting a mixture of N2-(3-methoxyphenyl)-5-chloropyrimidine-2-amine and N5-(3-methoxyphenyl)-2-chloropyrimidine-5-amine. How can I improve the selectivity for the desired C2 isomer?

Answer: Achieving high regioselectivity in the mono-amination of dichloropyrimidines is a significant challenge. The relative reactivity of the C2 and C5 positions is influenced by electronic and steric factors, as well as the reaction conditions. Generally, for 2,5-dichloropyrimidine, the C2 position is more electron-deficient and often more reactive towards nucleophilic attack. However, the outcome can be influenced by the chosen methodology.

Strategies to Enhance C2 Selectivity:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can significantly influence regioselectivity. Experiment with different classes of ligands. For instance, certain bulky biarylphosphine ligands may favor substitution at the less hindered position, while other ligand types might direct towards the more electronically activated site.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Monitor the reaction progress carefully at a lower temperature to see if the desired isomer is formed preferentially, even if the overall reaction rate is slower.

  • Choice of Base and Solvent: The reaction medium can influence the relative activation of the two chloro positions. Screening different combinations of bases (e.g., NaOtBu, LiHMDS, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF) is recommended. For instance, a palladium-catalyzed reaction using LiHMDS as the base in THF has been shown to be highly regioselective for the C4-amination of 6-aryl-2,4-dichloropyrimidines.[7]

  • Nucleophilic Aromatic Substitution (SNAr): In some cases, a catalyst-free SNAr reaction can offer different selectivity compared to a palladium-catalyzed process. The outcome of an SNAr reaction is highly dependent on the electronic nature of the pyrimidine ring.[3]

FAQ 3: Formation of Bis-aminated and Hydrodehalogenated Byproducts

Question: My reaction is producing significant amounts of N2,N5-bis(3-methoxyphenyl)pyrimidine-2,5-diamine and 2-chloro-pyrimidine. How can I minimize these side products?

Answer: The formation of bis-aminated and hydrodehalogenated products are common side reactions in Buchwald-Hartwig aminations.

Minimizing Bis-amination:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the 2,5-dichloropyrimidine (e.g., 1.1 to 1.2 equivalents) relative to the 3-methoxyaniline to favor mono-amination.

  • Slow Addition: Adding the 3-methoxyaniline solution slowly to the reaction mixture can help maintain a low concentration of the amine, thereby reducing the rate of the second amination.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting 2,5-dichloropyrimidine is consumed to prevent further reaction to the bis-aminated product. Lowering the reaction temperature can also help improve selectivity for the mono-aminated product.

Minimizing Hydrodehalogenation:

Hydrodehalogenation is the replacement of a halogen with a hydrogen atom and is a common side reaction.[4]

  • Anhydrous Conditions: This side reaction is often exacerbated by the presence of water. Ensure all reagents, solvents, and glassware are scrupulously dry.

  • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can be beneficial.

  • Base Purity: Ensure the base is of high purity and free from hydroxide contamination.[4]

FAQ 4: Difficulty in Product Purification

Question: I am having trouble purifying the final N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine product. What purification strategies are recommended?

Answer: The purification of aminopyrimidine derivatives can be challenging due to their polarity and potential for interaction with silica gel.

Purification Strategies:

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Standard silica gel is typically used. If your compound is very polar and shows significant tailing, consider using alumina (neutral or basic) or a C18-functionalized silica gel (reverse-phase chromatography).

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing by neutralizing acidic sites on the silica gel.

    • Slurry Loading: For difficult separations, adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder (slurry loading) can improve resolution compared to loading the sample in solution.[8]

  • Crystallization: If the product is a solid, crystallization can be an effective purification method. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane, dichloromethane/hexane) to find suitable conditions for recrystallization.

  • Acid-Base Extraction: The basic nature of the amino groups can be exploited for purification. Dissolve the crude product in an organic solvent and extract it into an aqueous acidic solution (e.g., 1M HCl). The impurities may remain in the organic layer. Then, basify the aqueous layer with a base like NaOH or Na₂CO₃ to precipitate the purified product, which can then be extracted back into an organic solvent.

III. Data and Protocols

Table 1: Optimization of Buchwald-Hartwig Amination Conditions
ParameterCondition ACondition BCondition CRationale & Reference
Pd Source (mol%) Pd₂(dba)₃ (2%)Pd(OAc)₂ (2%)G3-XPhos Precatalyst (2%)Pre-catalysts can offer better consistency.[4]
Ligand (mol%) XPhos (4%)RuPhos (4%)(none)Bulky biarylphosphine ligands are crucial for C-Cl activation.[5]
Base (equiv.) NaOtBu (1.4)Cs₂CO₃ (2.0)LiHMDS (1.4)Strong, non-nucleophilic bases are generally preferred.[2]
Solvent Toluene1,4-DioxaneTHFAnhydrous, degassed solvent is essential.[4]
Temperature (°C) 10011080Higher temperatures are often needed for aryl chlorides.[2]
Expected Outcome Good to excellent yieldModerate to good yield, may require longer reaction timesHigh yield, potentially high regioselectivityOptimization of these parameters is key to high yield.

Note: This table provides a starting point for optimization. The optimal conditions will be substrate-dependent.

Experimental Protocol: Synthesis of N2-(3-methoxyphenyl)-5-chloropyrimidine-2-amine

This protocol is a representative procedure for the mono-amination of 2,5-dichloropyrimidine.

Reagents:

  • 2,5-Dichloropyrimidine (1.0 equiv)

  • 3-Methoxyaniline (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2,5-dichloropyrimidine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add 3-methoxyaniline via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., gradient of 0-30% ethyl acetate in hexane) to afford the desired product.

IV. Visualizations

Buchwald-Hartwig Catalytic Cycle

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Verify Catalyst System (Pd source, Ligand, Base) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent Quality (Anhydrous, Degassed) start->check_reagents optimize_catalyst Screen Different Ligands and Bases check_catalyst->optimize_catalyst optimize_conditions Increase Temperature/ Extend Reaction Time check_conditions->optimize_conditions purify_reagents Re-purify Solvents and Reagents check_reagents->purify_reagents success Yield Improved optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: A logical workflow for troubleshooting low-yield reactions.

V. References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 15, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Dalton Transactions. (2016). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 15, 2026, from [Link]

  • Peng, Z., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]

  • Google Patents. (2012). Regioselective preparation of substituted pyrimidines. Retrieved February 15, 2026, from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2015). A new Buchwald-type diphosphine ligand for applications in Pd-catalyzed amination reactions towards the preparation of triarylamines. Organic & Biomolecular Chemistry. [Link]

  • Arabian Journal of Chemistry. (2022). Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes. Arabian Journal of Chemistry, 15(10), 104135. [Link]

  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Stability of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine in solution

Executive Summary N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is a structurally sensitive aminopyrimidine derivative often utilized as a scaffold in kinase inhibitor development (e.g., CDK, JAK family targets) and as a bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is a structurally sensitive aminopyrimidine derivative often utilized as a scaffold in kinase inhibitor development (e.g., CDK, JAK family targets) and as a building block in heterocyclic synthesis.[1][2][3][4][5]

Its chemical stability is defined by two competing factors: the electron-rich nature of the 2,5-diaminopyrimidine core, which makes it prone to oxidative degradation, and its lipophilicity , which dictates solubility constraints. Users frequently encounter issues related to oxidative discoloration (browning) and precipitation in aqueous buffers. This guide provides the mechanistic rationale and validated protocols to maintain compound integrity.

Part 1: Troubleshooting & FAQs

Q1: My DMSO stock solution turned from pale yellow to dark brown after 2 weeks at 4°C. Is it still usable?

Diagnosis: Oxidative Degradation. Technical Insight: The 5-amino group on the pyrimidine ring is electron-rich and susceptible to auto-oxidation, forming radical cations that polymerize into azo-dimers or quinone-imine-like species (similar to "Bandrowski’s base" formation in phenylenediamines). DMSO, while a good solvent, is hygroscopic and can facilitate this process if water is absorbed. Action:

  • Check Purity: Run a rapid LC-MS. If the parent peak (M+H) is <95% or if you see peaks at +14 or +16 mass units (oxidation) or 2M-2 (dimerization), discard the solution.

  • Prevention: Store future stocks in anhydrous DMSO under argon/nitrogen at -20°C or -80°C. Avoid 4°C for long-term storage of solutions due to condensation risks.

Q2: The compound precipitates when I dilute the DMSO stock into cell culture media (RPMI/DMEM).

Diagnosis: Solubility Crash (Crash-out). Technical Insight: N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is lipophilic. The sudden shift from organic solvent (DMSO) to a highly polar, salt-rich aqueous environment reduces solubility drastically. Action:

  • Step-Down Dilution: Do not add DMSO stock directly to the bulk media. Perform an intermediate dilution in PBS or media to 10x the final concentration, vortex immediately, and then add to the cells.

  • Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v). If higher concentrations are needed, consider using a solubilizing agent like Captisol® (Sulfobutylether-β-Cyclodextrin) or reducing the working concentration.

Q3: Can I use aqueous acid to dissolve the compound?

Diagnosis: Protonation-Assisted Solubility. Technical Insight: Yes. The pyrimidine ring nitrogens and the amino groups can be protonated. Action:

  • 0.1 M HCl or Methanesulfonic acid can improve solubility significantly by forming the salt. However, acidic solutions are less stable over time due to potential hydrolysis of the methoxy ether linkage (demethylation) under extreme conditions or heat. Use acidic solutions immediately (extemporaneous preparation).

Part 2: Deep Dive – Stability Mechanisms

The stability of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is governed by three primary degradation pathways. Understanding these allows for better experimental design.

Oxidative Instability (Primary Failure Mode)

The 2,5-diaminopyrimidine motif is electronically similar to p-phenylenediamine. The primary amine at position 5 is the "Achilles' heel."

  • Mechanism: Electron abstraction by oxygen (promoted by light or trace metals) leads to a radical cation.

  • Outcome: Formation of azo-linkages (dimerization) or highly colored oligomers.

  • Mitigation: Degassing buffers and protecting solutions from light.

Photolytic Degradation

The conjugated


-system (Aniline-Pyrimidine-Amine) absorbs UV/Blue light, exciting the molecule to a state prone to reaction with singlet oxygen.
  • Outcome: Ring opening or substituent cleavage.

  • Mitigation: Amber vials are mandatory.

Hygroscopicity in DMSO

DMSO absorbs water from the atmosphere. Water lowers the activation energy for many degradation reactions and can cause the free base to precipitate if the concentration is near saturation.

Part 3: Validated Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Use this protocol for long-term storage (>1 month).

  • Weighing: Weigh the solid compound into an amber glass vial (avoid clear plastic).

  • Solvent: Use Anhydrous DMSO (Grade:

    
    99.9%, Water content <50 ppm).
    
    • Tip: Buy small bottles of DMSO to ensure freshness.

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate in a water bath at ambient temperature for 2 minutes.

  • Inerting: Gently blow a stream of Argon or Nitrogen gas into the headspace of the vial for 10 seconds to displace oxygen.

  • Sealing: Cap tightly with a Teflon-lined cap. Parafilm the cap.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: QC Check for Degradation (LC-MS)

Run this before starting critical in vivo or enzymatic assays.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 2.1 x 50 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Detection UV at 254 nm and 280 nm; MS (ESI+)
Pass Criteria Purity > 95%; No significant peak at [M+16] (N-oxide/Hydroxyl) or [2M-2] (Dimer)

Part 4: Visualizations

Figure 1: Oxidative Degradation Pathway

This diagram illustrates the theoretical degradation mechanism of the 2,5-diaminopyrimidine core, highlighting the risk of dimerization.

DegradationPathway cluster_conditions Accelerating Factors Compound N2-(3-Methoxyphenyl) pyrimidine-2,5-diamine (Intact) Radical Radical Cation Intermediate (Reactive) Compound->Radical Oxidation (O2, Light) -e- Dimer Azo-Dimer / Oligomers (Precipitate/Color) Radical->Dimer Coupling Quinone Quinone Diimine Species Radical->Quinone Further Oxidation Light UV Light Light->Radical pH Basic pH pH->Radical Metals Trace Metals (Cu, Fe)

Caption: Oxidative pathway of electron-rich aminopyrimidines leading to colored impurities (azo-dimers/quinones).

Figure 2: Optimal Handling Workflow

Decision tree for solvent selection and storage.

Workflow Start Start: Solid Compound SolventCheck Select Solvent based on Application Start->SolventCheck DMSO DMSO (Anhydrous) For: Cell Assays, Stock Storage SolventCheck->DMSO Standard Acidic 0.1M HCl / Water For: Acute IV Dosing (Animal) SolventCheck->Acidic Specialized Storage Storage: -20°C, Dark, Argon DMSO->Storage Stable Usage Immediate Use Only (Unstable > 4 hours) Acidic->Usage Labile Check Visual Check: Precipitate? Dark Color? Storage->Check Before Use Use Use Check->Use No Filter Filter (0.2 µm) or Re-purify Check->Filter Yes

Caption: Decision matrix for solvent selection and storage to maximize compound longevity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11643997, N-phenylpyrimidin-2-amine derivatives. Retrieved from [Link]

  • Vagstad, A. L., et al. (2015). The Degradation of dG Phosphoramidites in Solution.[6] (Discusses oxidative susceptibility of electron-rich exocyclic amines on nucleic acid bases, analogous to aminopyrimidines). Retrieved from [Link]

  • Breuer, C., et al. (2025). Antioxidant effectiveness of N,N'-substituted p-phenylenediamines.[5] (Mechanistic insight into the oxidation of diamine systems to quinone imines). Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during pyrimidine N-alkylation

Technical Support Center: Pyrimidine N-Alkylation A Guide to Minimizing Side Reactions and Maximizing Regioselectivity Welcome to the technical support hub for pyrimidine N-alkylation. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine N-Alkylation

A Guide to Minimizing Side Reactions and Maximizing Regioselectivity

Welcome to the technical support hub for pyrimidine N-alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with selectivity and yield in their synthesis workflows. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to directly address the complex issues that arise during the alkylation of this critical heterocyclic scaffold.

Part 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing pyrimidine alkylation. Understanding why side reactions occur is the first step toward preventing them.

Q1: Why is achieving selective N-alkylation of pyrimidines so challenging?

The primary challenge stems from the fact that many common pyrimidine substrates, particularly pyrimidin-2(1H)-ones like uracil and thymine, are ambident nucleophiles .[1] After deprotonation by a base, the resulting anion has significant negative charge density on both a ring nitrogen (N1 or N3) and the exocyclic oxygen atom (at C2 or C4). This creates a competitive reaction scenario where both N-alkylation and O-alkylation can occur, often leading to a mixture of regioisomers.[2][3][4]

Q2: What are the most common side reactions I should be aware of?

Beyond the primary challenge of N- vs. O-alkylation, researchers frequently encounter:

  • N1,N3-Dialkylation: Especially prevalent in uracil and thymine derivatives, where both ring nitrogens are susceptible to alkylation. This is often caused by using an excess of the alkylating agent or prolonged reaction times.[5][6][7]

  • Intramolecular Cyclization: If the pyrimidine and the alkylating agent possess mutually reactive functional groups, an undesired intramolecular reaction can occur, leading to conformationally constrained products.[8]

  • Degradation: Pyrimidine rings can be sensitive to harsh reaction conditions. Excessively strong bases or high temperatures can lead to decomposition of the starting material or product.

Q3: How does the choice of base impact the N- vs. O-alkylation ratio?

The base is arguably the most critical factor in controlling regioselectivity. Its role is not just to deprotonate the pyrimidine but also to influence the nature of the resulting anion and its reactivity.

  • Strong, Bulky Bases (e.g., Potassium tert-butoxide): These can favor N-alkylation under specific conditions, such as in phase-transfer catalysis.[5][9]

  • Carbonate Bases (K₂CO₃ vs. Cs₂CO₃): There is a well-documented "cesium effect." While potassium carbonate (K₂CO₃) is a common and versatile base for general alkylations, cesium carbonate (Cs₂CO₃) has been shown to selectively promote O-alkylation in many cases.[3][10] This is attributed to the large, soft cesium cation's ability to coordinate with the hard oxygen atom of the pyrimidine anion, making it more nucleophilic.[11][12]

  • Hydride Bases (e.g., NaH): Sodium hydride is a strong, non-nucleophilic base often used to generate the pyrimidine anion for subsequent N-alkylation.[7]

Q4: What is the role of the solvent in controlling selectivity?

The solvent influences the solubility of the pyrimidine salt and the degree of association between the pyrimidine anion and the base's counter-ion.

  • Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These are the most commonly used solvents.[7][13] They are effective at dissolving the reactants and stabilizing charged intermediates. In solvents like DMF, the "naked" anion is more available, and its inherent reactivity dictates the outcome.

  • Non-Polar Solvents (Toluene, THF): Often used in conjunction with phase-transfer catalysts. In these environments, the catalyst is responsible for bringing the pyrimidine anion into the organic phase.[14]

Part 2: Troubleshooting Guide: Common Problems & Actionable Solutions

This section is structured to help you diagnose and solve specific experimental issues.

Problem 1: My reaction yields a mixture of N- and O-alkylated products. How can I favor N-alkylation?

This is the most frequent challenge. The formation of the O-alkylated isomer indicates that the exocyclic oxygen is competing effectively as a nucleophile.

Causality & Explanation: The pyrimidinone anion exists in equilibrium, and the reaction conditions dictate whether the kinetic (often O-alkylation) or thermodynamic (often N-alkylation) product is favored. Factors like the base's counter-ion, solvent polarity, and temperature all shift this balance.[13]

Solutions:

  • Implement a Silylation Strategy (The Gold Standard): This is a highly effective, two-step, one-pot method to ensure N1-selectivity, particularly for uracil and its derivatives.[7] By first reacting the pyrimidine with a silylating agent like hexamethyldisilazane (HMDS), you form a 2,4-bis(trimethylsilyloxy)pyrimidine intermediate.[6][15] This transiently protects the oxygen atoms, leaving the N1 position as the primary site for nucleophilic attack.[16]

  • Change Your Base: If you are using Cs₂CO₃ or other bases known to promote O-alkylation, switch to a different base. Potassium carbonate (K₂CO₃) in DMF or NaH in THF are common starting points for favoring N-alkylation.[4][7]

  • Employ Phase-Transfer Catalysis (PTC): PTC is an excellent technique for achieving N-selectivity under mild conditions. Using a catalyst like 18-crown-6 or a quaternary ammonium salt with a base like potassium tert-butoxide or potassium carbonate can efficiently generate a lipophilic ion pair that favors N-alkylation in a non-polar organic solvent.[5][9][14]

Problem 2: I am getting significant amounts of a di-alkylated (N1,N3) byproduct.

This indicates that after the initial desired mono-alkylation, the remaining N-H proton is being abstracted and alkylated.

Causality & Explanation: The N3-proton of a N1-alkylated uracil is still acidic and can be deprotonated and alkylated, especially if an excess of the alkylating agent is present or the reaction is allowed to run for too long.

Solutions:

  • Control Stoichiometry: This is the most critical control point. Use a precise amount of the alkylating agent, typically between 1.0 and 1.2 equivalents relative to the pyrimidine substrate.[6] An excess of the electrophile is the primary driver of di-substitution.

  • Monitor Reaction Progress: Closely follow the reaction using Thin Layer Chromatography (TLC) or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-alkylated product begin to appear.[6]

  • Choose a Milder Base: A very strong base may deprotonate the N1-alkylated product more readily, facilitating the second alkylation. Consider using a milder base like K₂CO₃ if stronger bases are causing issues.

Problem 3: The reaction is not proceeding, or the yield is very low.

A lack of reactivity can point to several fundamental issues with the reaction setup or the nature of the substrates themselves.

Causality & Explanation: Pyrimidine is a π-deficient heterocycle, and its ring nitrogens are less basic and nucleophilic than those in pyridine.[17] Electron-withdrawing groups on the ring will further decrease nucleophilicity, making alkylation more difficult.[6]

Solutions:

  • Verify Reagent Activity: Ensure your base is not old or deactivated. NaH, for instance, can be passivated by an oxide layer. Ensure solvents are anhydrous, as water can quench the base and the pyrimidine anion.[18]

  • Increase Alkylating Agent Reactivity: The leaving group ability is critical (I > Br > Cl > OTs). If you are using an alkyl chloride with a deactivated pyrimidine, the reaction may be too slow. Consider converting your alkylating agent to the corresponding iodide in situ (Finkelstein reaction) or using a more reactive agent like an alkyl triflate.[4][15]

  • Increase Temperature: While temperature can affect selectivity, a moderate increase may be necessary to drive a sluggish reaction to completion. Monitor carefully for the appearance of side products.[18]

Part 3: Data Summaries & Visualizations

Table 1: Influence of Key Reagents on Alkylation Outcome
Reagent TypeExample(s)Typical Use / Effect on SelectivityReference(s)
Base K₂CO₃General purpose, often favors N-alkylation but can give mixtures.[4]
Cs₂CO₃Strong promoter of O-alkylation (the "cesium effect").[3][11]
NaHStrong, non-nucleophilic base for generating the anion; favors N-alkylation.[7]
t-BuOKStrong, bulky base used in PTC to favor N-alkylation.[5][9]
Solvent DMF, CH₃CNPolar aprotic; good for dissolving salts and promoting Sₙ2 reactions.[7][13]
THFLess polar; often used with strong bases like NaH.[5]
TolueneNon-polar; used in solid-liquid PTC.[14]
Alkylating Agent Alkyl IodidesMost reactive halide, increases reaction rate.[15]
Alkyl BromidesGood balance of reactivity and stability.[15]
Alkyl ChloridesLeast reactive halide, may require harsher conditions.[15]
Catalyst (PTC) 18-Crown-6Crown ether that complexes K⁺ ions, enhancing anion reactivity.[5][9]
TBABQuaternary ammonium salt, common phase-transfer catalyst.[19]
Diagrams

G cluster_0 Competitive Alkylation Pathways cluster_1 Controlling Factors pyrimidine Pyrimidine Anion (Ambident Nucleophile) N_prod Desired N-Alkylated Product pyrimidine->N_prod N-Attack O_prod Side Product O-Alkylated Isomer pyrimidine->O_prod O-Attack Base Base (e.g., K₂CO₃ vs Cs₂CO₃) Base->pyrimidine Solvent Solvent (e.g., DMF, THF) Solvent->pyrimidine Temp Temperature Temp->pyrimidine Silylation Silylation (HMDS) Blocks O-Attack Silylation->O_prod Inhibits G start Problem: Low Yield / Mixture of Isomers identify 1. Identify Side Products (NMR, LC-MS) start->identify is_O_alkyl O-Alkylation observed? identify->is_O_alkyl is_dialkyl N1,N3-Dialkylation observed? is_O_alkyl->is_dialkyl No silylate Solution A: Use Silylation Protocol (HMDS) is_O_alkyl->silylate Yes stoich Solution C: Reduce Alkylating Agent (1.0-1.2 eq) is_dialkyl->stoich Yes end Optimized Reaction: High Yield of N-Alkylated Product is_dialkyl->end No / Resolved ptc Solution B: Try Phase-Transfer Catalysis silylate->ptc Or ptc->end monitor Solution D: Monitor reaction closely (TLC) and reduce time stoich->monitor monitor->end

Caption: Troubleshooting workflow for pyrimidine N-alkylation.

Part 4: Field-Proven Experimental Protocols

Protocol 1: Selective N1-Alkylation of Uracil via Silylation

This protocol utilizes a transient silylation step to block O-alkylation, providing excellent selectivity for the N1 position. [7][16] Materials:

  • Uracil (or substituted pyrimidine): 1.0 mmol

  • Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst: 50 mg (or a catalytic amount of (NH₄)₂SO₄)

  • Hexamethyldisilazane (HMDS): 1.5 mL

  • Anhydrous Acetonitrile (CH₃CN): 2.5 mL

  • Alkylating Agent (e.g., Propargyl Bromide): 2.0 mmol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Silylation Step:

    • To a dry round-bottom flask under an inert atmosphere, add the pyrimidine substrate (1.0 mmol) and the AS@HTC catalyst (50 mg). [7] * Add hexamethyldisilazane (HMDS, 1.5 mL).

    • Heat the mixture to reflux and stir for 2 hours. The solid pyrimidine should dissolve as it is converted to the soluble 2,4-bis(trimethylsilyloxy)pyrimidine intermediate, resulting in a clear oil. [7][16] * Cool the reaction mixture to room temperature.

  • Alkylation Step:

    • To the flask containing the silylated pyrimidine, add anhydrous acetonitrile (2.5 mL).

    • Add the alkylating agent (2.0 equivalents) to the solution. [7] * Heat the reaction mixture to 80 °C and stir for 12 hours (or until TLC indicates consumption of the intermediate).

    • Upon completion, cool the mixture to room temperature.

  • Workup:

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude N1-alkylated pyrimidine. [15] * The product can be further purified by column chromatography or recrystallization as needed.

This method has been shown to be highly effective, preventing the formation of N1,N3-dialkylated and O-alkylated side products. [7]

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is an example of using PTC for selective alkylation under solid-liquid conditions. [5] Materials:

  • Pyrimidine substrate (e.g., 5-fluorouracil): 0.1 mmol

  • Potassium tert-butoxide (t-BuOK): 0.11 mmol

  • 18-crown-6: 0.01 mmol (10 mol%)

  • Alkylating Agent (e.g., (2-acetoxyethoxy)methyl bromide): 0.11 mmol

  • Anhydrous Tetrahydrofuran (THF): 4 mL

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the pyrimidine (0.1 mmol), potassium tert-butoxide (0.11 mmol), and 18-crown-6 (0.01 mmol).

  • Add anhydrous THF (2 mL) and stir the suspension at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of the alkylating agent (0.11 mmol) in anhydrous THF (2 mL) dropwise with stirring.

  • Continue stirring the reaction mixture at 0 °C for 30 minutes after the addition is complete.

  • Filter the reaction mixture to remove inorganic salts.

  • Evaporate the filtrate in vacuo (bath temperature < 35 °C) to yield the crude N-alkylated product, which can then be purified. [5]

References

  • Taylor & Francis Online. (2006, October 4).
  • Benchchem.
  • Marcel Dekker, Inc. (1991).
  • PTC Organics Inc.
  • Benchchem. Technical Support Center: Controlling Regioselectivity in Alkylations with 2-(Chloromethyl)pyrimidine Hydrochloride.
  • ACS Publications. (2022, May 24). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • Wikipedia. Pyrimidine.
  • Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. (2025, August 10).
  • American Chemical Society. (2022, March 14). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones | The Journal of Organic Chemistry.
  • PMC. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.
  • ResearchGate. (2025, August 5). Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods | Request PDF.
  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • Lee, Y. S., & Kim, Y. H. REGIOSELECTIVE ALKYLATION AND ARYLATION AT THE 6-POSITION OF PYRIMIDINE: SYNTHESIS OF 5- ALKYL-6-ARYLMETHYL-2,4-PYRIMIDINEDIONES.
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025, February 26).
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem.
  • CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY | PPTX.
  • Indian Academy of Sciences.
  • PubMed. (2004). Efficient pyrimidine N-1-alkylation via activation of electron rich olefins with oxoammonium salts: synthesis of methoxy TEMPO substituted pyrimidine nucleoside analogs.
  • Protecting groups.
  • RSC Publishing. (2023, June 6). Caesium carbonate promoted regioselective O -functionalization of 4,6-diphenylpyrimidin-2(1 H )-ones under mild conditions and mechanistic insight.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • PMC. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • Benchchem.
  • The Royal Society of Chemistry. (2020, July 23).
  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons.
  • Cesium carbonate as a mediated inorganic base in some organic transform
  • ACS GCI Pharmaceutical Roundtable.
  • ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Amanote Research. (2007, April 24).
  • Benchchem. Troubleshooting common issues in pyrimidine synthesis.
  • PMC - NIH. (2015, March 27).
  • Kellogg, R. M.
  • Peer Reviewed Chemistry Journals. (2020, November 16).
  • LOCKSS. (2000, October 10).
  • Wikipedia. Protecting group.
  • Scholarzest. (2022, November 4). ALKYLATION OF 2Н (ALKYL)-SUBSTITUTED PYRIMIDINONES-4.
  • Ready Lab - UT Southwestern. Protecting Groups in Organix Synthesis.

Sources

Optimization

Technical Support Center: Purification of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine

[1][2][3] Case ID: PUR-PYR-2026 Subject: Recrystallization Solvents & Troubleshooting Guide Compound Class: Electron-Rich Aminopyrimidines[1][2] Executive Summary N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Case ID: PUR-PYR-2026 Subject: Recrystallization Solvents & Troubleshooting Guide Compound Class: Electron-Rich Aminopyrimidines[1][2]

Executive Summary

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., JAK, EGFR targets).[1][2] As a 2,5-diaminopyrimidine, this molecule presents two distinct challenges: regiochemical purity and oxidative instability .[1][2]

The electron-rich primary amine at the 5-position makes the compound susceptible to rapid air oxidation, often resulting in a "pink-to-black" discoloration.[1][2] Successful recrystallization requires not just the correct solvent system, but strict adherence to inert atmosphere protocols.[2]

Module 1: Solvent Selection Matrix

The choice of solvent depends heavily on whether you are isolating the Free Base or a Salt Form (e.g., HCl, Tosylate).[2]

Solvent Compatibility Table
Solvent SystemRolePolarity (Dielectric

)
SuitabilityNotes
Ethanol (EtOH) Primary24.5High Best balance for free base.[1][2] Dissolves impurities hot; product crystallizes upon cooling.[1][3][4][5][6]
Isopropanol (IPA) Primary18.0High Slower crystallization than EtOH; reduces "oiling out" risk.[1][2]
Acetonitrile (ACN) Primary37.5Moderate Good for removing polar impurities, but high solubility may reduce yield.[1][2]
Water Anti-Solvent80.1High Use only with water-miscible organics (EtOH/MeOH).[1][2] Degas thoroughly.
Heptane/Hexane Anti-Solvent1.9Moderate Use with Ethyl Acetate or IPA.[1][2] Good for removing non-polar starting materials.[1]
Ethyl Acetate Primary6.0Low Often too non-polar for the diamine free base; good for washing.[2]
Recommended Systems
  • Standard (Free Base): Ethanol : Water (9:1 to 4:1) .[1][2]

    • Mechanism:[2][3][4] The diamine is soluble in hot ethanol but crashes out when cooled and water (anti-solvent) increases the polarity beyond the compound's lipophilic tolerance.[2]

  • Alternative (Free Base): Isopropanol : Heptane .

    • Mechanism:[2][3][4] Good for removing lipophilic impurities (e.g., unreacted 3-methoxyaniline).[1][2]

  • Salt Formation (HCl): Methanol : Diethyl Ether .[1][2]

    • Mechanism:[2][3][4] Dissolve free base in MeOH, add HCl/dioxane, precipitate with Ether.[2]

Module 2: Troubleshooting Guide (FAQs)

Q1: My product turns pink or purple during recrystallization. What is happening? Diagnosis: Oxidative Degradation. The 5-amino group is electron-rich and easily oxidizes to form quinonediimine-like species (highly colored).[1][2] Solution:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes before use.[1]

  • Add Antioxidant: Add a trace amount (0.1% w/w) of Ascorbic Acid or Sodium Metabisulfite to the aqueous phase if using EtOH/Water.[2]

  • Work Fast: Do not leave the hot solution standing exposed to air.[2]

Q2: The product "oils out" (forms a liquid blob) instead of crystallizing. Diagnosis: Supersaturation/Temperature Gap. The product is precipitating as a liquid because the solution temperature is above the melting point of the solvated product, or the anti-solvent was added too quickly.[2] Solution:

  • Re-heat: Redissolve the oil by heating.[2]

  • Seed: Add a tiny crystal of pure product at the cloud point.[2]

  • Slow Down: Cool the vessel very slowly (wrap in foil/towel).

  • Switch Solvents: Move from EtOH/Water to IPA (higher boiling point, better solubility curve).[2]

Q3: I have low recovery yield (<50%). Diagnosis: Solubility Issue. The compound is too soluble in the mother liquor. Solution:

  • Concentrate: Evaporate 50% of the solvent before cooling.[2]

  • Salt Screen: Convert to the Dihydrochloride salt .[2][7] Salts of 2,5-diaminopyrimidines are often much easier to crystallize and more stable than the free base [1].[2]

Module 3: Detailed Protocol (Inert Atmosphere)

Objective: Recrystallization of 5.0 g crude N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine.

Materials:

  • Ethanol (Absolute, degassed)[2]

  • Deionized Water (degassed)[2]

  • Argon balloon/line[1][2]

  • Round-bottom flask (RBF) with condenser[1][2]

Procedure:

  • Preparation: Place 5.0 g of crude solid in a 100 mL RBF equipped with a magnetic stir bar. Purge the flask with Argon.[2]

  • Dissolution: Add 40 mL of Ethanol . Heat to reflux (approx. 78°C) under Argon.[1][2]

    • Checkpoint: If solids remain, add Ethanol in 5 mL increments until dissolved. If black specs remain (Pd residue or inorganic salts), filter hot through Celite under inert gas.[2]

  • Anti-Solvent Addition: While maintaining gentle reflux, add degassed Water dropwise.[1]

    • Visual Cue: Stop adding water when a faint, persistent turbidity (cloudiness) appears.[2]

    • Re-solubilize: Add 1-2 mL of Ethanol to clear the solution back to transparent.[2]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Optional: Place in an ice bath (0-4°C) for an additional hour to maximize yield.

  • Filtration: Filter the crystals using a Buchner funnel. Wash the cake with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry under high vacuum at 40°C for 12 hours. Store under Nitrogen in the dark.

Module 4: Decision Logic & Workflow
Solvent Selection Decision Tree

RecrystallizationLogic Start Start: Crude N2-(3-Methoxyphenyl) pyrimidine-2,5-diamine CheckForm Is the compound a Salt or Free Base? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (HCl/Tosylate) CheckForm->Salt CheckImpurity Main Impurity Type? FreeBase->CheckImpurity SystemC System C: MeOH / Ether (Precipitation) Salt->SystemC PolarImp Polar / Inorganic (Salts, Pd catalyst) CheckImpurity->PolarImp Dark residue NonPolarImp Non-Polar / Lipophilic (Starting Anilines) CheckImpurity->NonPolarImp Oily residue SystemA System A: Ethanol (Hot) -> Cool PolarImp->SystemA SystemB System B: IPA / Heptane NonPolarImp->SystemB Oiling Problem: Oiling Out? SystemA->Oiling SystemB->Oiling FixOil Add Seed Crystal & Cool Slower Oiling->FixOil Yes

Caption: Logic flow for selecting the optimal solvent system based on impurity profile and physical form.

Process Workflow: The "Pink Death" Prevention

OxidationPrevention cluster_0 Critical Inert Handling Step1 Degas Solvents (Argon Sparge) Step2 Dissolve Hot (Reflux) Step1->Step2 Step3 Add Antioxidant (Optional: Ascorbic Acid) Step2->Step3 Fail Amorphous Solid (Purple/Black) Step2->Fail Air Exposure Result Crystalline Solid (White/Pale Yellow) Step3->Result Success

Caption: Workflow emphasizing the critical steps to prevent oxidative degradation (discoloration) during purification.

References
  • EvitaChem. Pyrimidine-2,5-diamine dihydrochloride Properties and Stability. Retrieved from EvitaChem Database.[1] Link

  • Google Patents. Synthesis of substituted 4-amino-pyrimidines (EP2307355B1).[1][2] Describes analogous purification of aminopyrimidines using alcohol/water systems. Link

  • Mettler Toledo. Recrystallization Guide: Solvents and Oiling Out Mechanisms.[1]Link[2]

  • National Institutes of Health (PubChem). 2,5-Diaminopyridine and related structures: Physical Properties.[1][2]Link[2]

  • Sigma-Aldrich. 2,5-Diaminopyridine Product Specification and Handling.Link[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of N₂-(3-Methoxyphenyl)pyrimidine-2,5-diamine

Abstract This guide provides an in-depth analysis of the ¹H NMR spectrum of N₂-(3-Methoxyphenyl)pyrimidine-2,5-diamine, a heterocyclic compound with significance in medicinal chemistry and materials science. In the absen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the ¹H NMR spectrum of N₂-(3-Methoxyphenyl)pyrimidine-2,5-diamine, a heterocyclic compound with significance in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this document presents a detailed prediction and interpretation based on foundational NMR principles and comparative data from analogous structures. We will deconstruct the molecule into its primary components—the 2,5-diaminopyrimidine core and the 3-methoxyphenyl substituent—to elucidate the electronic environment of each proton. This comparative approach not only facilitates the assignment of predicted signals but also offers researchers a robust framework for interpreting spectra of similarly complex molecules. The guide includes a standardized experimental protocol for sample acquisition, ensuring reproducibility and scientific rigor.

Structural Elucidation: A Proton-by-Proton Analysis

The structural characterization of novel organic compounds is paramount in drug development. ¹H NMR spectroscopy is an indispensable tool, offering precise insights into the molecular architecture. The structure of N₂-(3-Methoxyphenyl)pyrimidine-2,5-diamine presents several distinct proton environments, each influenced by the electronic effects of adjacent functional groups.

The molecule can be systematically divided into three key regions for analysis:

  • The Pyrimidine Ring: A nitrogen-containing heterocycle that is inherently electron-deficient.

  • The 3-Methoxyphenyl Ring: A substituted benzene ring featuring an electron-donating methoxy group (-OCH₃) and the linking secondary amine.

  • The Amine and Methoxy Protons: The protons on the nitrogen atoms and the methoxy group, which often present characteristic signals.

Below is a diagram illustrating the unique proton environments.

Caption: Labeled proton environments in N₂-(3-Methoxyphenyl)pyrimidine-2,5-diamine.

Predicted ¹H NMR Spectrum and Comparative Analysis

The predicted chemical shifts (δ) are determined by the degree of shielding or deshielding experienced by each proton, which is a direct consequence of the local electronic environment. An aromatic ring generates a "ring current" that strongly deshields protons attached to it, moving their signals downfield.[1] Electron-donating groups (EDGs) like amines (-NH₂) and methoxy (-OCH₃) increase electron density on the ring, particularly at the ortho and para positions, causing an upfield shift (shielding).[1][2][3] Conversely, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring deshields its protons.[4][5]

Table 1: Predicted ¹H NMR Spectral Data for N₂-(3-Methoxyphenyl)pyrimidine-2,5-diamine

Labeled Proton(s)Predicted δ (ppm)IntegrationMultiplicityCoupling (J)Rationale & Comparison
HA, HB 8.0 - 8.22HSinglet (s)-These protons are on the electron-deficient pyrimidine ring, leading to a significant downfield shift. Unsubstituted pyrimidine protons appear at δ 9.27, 8.78, and 7.38 ppm.[6] The two strong electron-donating amino groups will shield these protons, shifting them upfield relative to unsubstituted pyrimidine. They are chemically equivalent, resulting in a single signal.
HE ~7.201HTriplet (t)J ≈ 8.0 HzThis proton is on the phenyl ring, meta to the methoxy group and para to the amine. It will appear as a triplet due to coupling with its two ortho neighbors (HD and HF). In 3-methoxyaniline, the proton meta to both groups appears at δ 130.2 ppm in ¹³C NMR, indicating a relatively neutral electronic environment.[7]
HD, HF 6.7 - 6.92HMultiplet (m) or Doublet of doublets (dd)Ortho, MetaThese protons are ortho and para to the electron-donating methoxy group, and ortho/meta to the amine, resulting in significant shielding and an upfield shift compared to benzene (δ 7.36 ppm).[2] Their signals will be complex due to both ortho and meta coupling.
HG ~6.51HSinglet (s) or Triplet (t)J ≈ 2.0 HzThis proton is ortho to both the methoxy and amine groups, experiencing the strongest shielding effect. It may appear as a triplet due to small meta couplings or a broad singlet.
-NH₂ (HI) 4.5 - 5.52HBroad Singlet (br s)-The primary aromatic amine protons are typically broad due to quadrupole broadening and chemical exchange.[2][8] Their chemical shift is variable and depends on solvent, concentration, and temperature.[9] In similar aminopyrimidines, these signals appear around 5.1 ppm.[10]
-NH- (HH) 8.5 - 9.51HBroad Singlet (br s)-The secondary amine (linker) proton is adjacent to two aromatic systems, leading to significant deshielding. This signal is also expected to be broad and its position is highly dependent on experimental conditions.[2][8]
-OCH₃ (HJ) ~3.83HSinglet (s)-Protons of a methoxy group on an aromatic ring typically appear as a sharp singlet in this region.[10] This signal is highly characteristic and serves as an excellent starting point for spectral assignment.

Comparative Spectral Guide: Building Blocks of the Molecule

To validate our predictions, we compare the expected spectrum with the known spectral features of its constituent parts.

  • Comparison with 3-Methoxyaniline: The aromatic region of our target molecule is expected to resemble that of 3-methoxyaniline, but with shifts influenced by the pyrimidine attachment. 3-Methoxyaniline shows a characteristic pattern for a 1,3-disubstituted benzene ring with two EDGs.[7][11][12] The key difference is the replacement of the -NH₂ group with a larger, more electron-withdrawing pyrimidinylamino group, which will likely shift the phenyl protons slightly downfield.

  • Comparison with 2,5-Diaminopyrimidine: The protons on the pyrimidine ring of the target molecule will be heavily influenced by the substituent at the 2-position. In 2,4-diaminopyrimidine-5-carbonitrile, the C6-H proton appears at δ 8.05 ppm and the two amino groups give a single peak at δ 6.9 ppm.[13] Our target molecule has two protons on the pyrimidine ring, which are expected to be in a similar downfield region due to the ring's aromatic and electron-deficient character.

Standard Operating Protocol: ¹H NMR Spectrum Acquisition

To ensure the collection of high-quality, reproducible data, the following protocol should be followed. This protocol represents a self-validating system for the accurate characterization of N₂-(3-Methoxyphenyl)pyrimidine-2,5-diamine and similar compounds.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N₂-(3-Methoxyphenyl)pyrimidine-2,5-diamine.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for compounds with exchangeable protons (-NH) as it can slow down the exchange rate.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Use standard ¹H acquisition parameters. A spectral width of 12-16 ppm is typically sufficient.

    • Set the number of scans (NS) between 16 and 64 to achieve an adequate signal-to-noise ratio.

    • A relaxation delay (D1) of 1-2 seconds is generally appropriate for qualitative analysis.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Carefully phase the spectrum to ensure all peaks are in positive absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm) or to an internal standard like Tetramethylsilane (TMS) at δ 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants to confirm proton assignments.

Conclusion

The structural elucidation of N₂-(3-Methoxyphenyl)pyrimidine-2,5-diamine via ¹H NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shift, spin-spin coupling, and integration. By dissecting the molecule into its constituent aromatic and heterocyclic fragments and comparing them to simpler, well-characterized analogues, we can confidently predict and assign its spectral features. The methoxy group provides a distinct singlet near δ 3.8 ppm, while the pyrimidine and phenyl protons give rise to a series of signals in the downfield aromatic region (δ 6.5-8.2 ppm). The amine protons are expected as broad signals whose positions are sensitive to experimental conditions. This guide provides researchers with a comprehensive framework for the analysis of this molecule and a reliable protocol for obtaining high-fidelity experimental data.

References

  • University of Calgary. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.
  • Michigan State University Department of Chemistry. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Yadav, V. K., et al. (2013). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR. Part 18.
  • Organic Spectroscopy International. (2014). m-Anisidine, or 3-Methoxyaniline. 间茴香胺 3-氨基茴香醚 NMR. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol? Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Data. Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2,4-Diaminopyrimidine. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (NP0144243). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - ¹H NMR Spectrum. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Methoxyaniline. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-Phenyl-2-pyrimidinamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF₆ - Supporting Information. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Pyrimidine vs. Pyridine Scaffolds in Kinase Inhibitor Design

Executive Summary: The Hinge Region Dilemma In the rational design of ATP-competitive kinase inhibitors, the choice between a pyrimidine (1,3-diazine) and a pyridine (azine) scaffold is rarely arbitrary. It is a strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hinge Region Dilemma

In the rational design of ATP-competitive kinase inhibitors, the choice between a pyrimidine (1,3-diazine) and a pyridine (azine) scaffold is rarely arbitrary. It is a strategic decision that balances potency (driven by hydrogen bonding capability) with physicochemical properties (solubility, metabolic stability, and lipophilicity).

This guide objectively compares these two privileged scaffolds, analyzing their IC50 performance across key kinase targets (p38 MAPK, EGFR, CSF1R). We provide experimental evidence demonstrating that while pyrimidines often yield superior intrinsic affinity due to bidentate hinge binding, pyridines offer a critical "scaffold hopping" alternative to optimize pharmacokinetic (PK) profiles.

Structural Basis of Potency: The "Hinge Binder" Mechanism

The potency of a kinase inhibitor is fundamentally anchored in its ability to mimic the adenine ring of ATP, which forms hydrogen bonds with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).

Pyrimidine: The Natural Mimic
  • Structure: Six-membered ring with nitrogens at positions 1 and 3.

  • Binding Mode: Capable of a Donor-Acceptor (D-A) motif. The N1 acts as an H-bond acceptor, and an amino group at C2 or C6 can act as an H-bond donor. This mimics the N1 and N6 of adenine, allowing for a tight, bidentate interaction with the backbone carbonyl and amide nitrogen of the hinge residues.

  • Potency Implication: Generally higher intrinsic affinity due to dual anchor points.

Pyridine: The Tunable Alternative
  • Structure: Six-membered ring with a single nitrogen.

  • Binding Mode: Typically acts as a Monodentate Acceptor (A) via the ring nitrogen. To achieve bidentate binding, a substituent (e.g., an exocyclic amine) must be precisely positioned.

  • Potency Implication: Often requires precise substitution to match pyrimidine potency. However, the removal of one nitrogen alters the

    
     and 
    
    
    
    , often improving membrane permeability or solubility.
Visualization of Binding Modes

KinaseBinding cluster_inhibitors Inhibitor Scaffolds Backbone_NH Backbone NH (Donor) Backbone_CO Backbone CO (Acceptor) Pyrimidine Pyrimidine Core (1,3-Diazine) Pyrimidine->Backbone_NH N1 Acceptor (Strong) Pyrimidine->Backbone_CO C2-NH Donor (Strong) Pyridine Pyridine Core (Azine) Pyridine->Backbone_NH N1 Acceptor (Moderate) Pyridine->Backbone_CO Requires Substituent (Variable)

Caption: Comparison of H-bond interactions. Pyrimidines naturally support a bidentate (two-point) grip on the hinge, whereas pyridines often rely on a single point unless chemically modified.

Comparative Data: IC50 Performance Analysis

The following data is synthesized from head-to-head SAR (Structure-Activity Relationship) studies and scaffold hopping campaigns.

Table 1: Representative IC50 Values by Target and Scaffold
Target KinaseScaffold TypeCompound ExampleIC50 (nM)Mechanistic Insight
p38 MAPK Pyrimidine C-5 Heteroaryl-pyrimidine (Cmpd 34)96 nM Forms classic bidentate H-bond with Met109/Gly110 region [1].
p38 MAPK PyridineAzastilbene derivative110 nMRequires isopropylamine substituent to mimic the missing nitrogen interaction [2].
CSF1R Pyrrolo-Pyrimidine Cmpd 12b (Scaffold Hop)< 10 nM Fused system provides rigid geometry for optimal hinge alignment [3].
CSF1R PyridinePexidartinib fragments~10-50 nMPotent, but relies on a "linker" geometry rather than direct core hinge dominance [3].
EGFR Pyrimidine Pyrazolo[3,4-d]pyrimidine186 nM Bioisostere of adenine; exploits ATP pocket conservation [4].
CDK2 Pyridine2,6-Disubstituted Pyridine~50 nMHigh potency achieved only via extensive substitution to occupy hydrophobic pockets [5].

Key Takeaway: Pyrimidine scaffolds often demonstrate higher intrinsic potency (lower IC50) for the core structure. Pyridine scaffolds can achieve comparable IC50s but typically require more complex side-chain engineering to compensate for the loss of the second ring nitrogen.

Experimental Protocol: Validated IC50 Determination

To objectively compare these scaffolds in your own lab, use this self-validating FRET-based protocol (e.g., LanthaScreen™ or Z´-LYTE™). This method minimizes interference from fluorescent compounds, a common issue with heterocycles.

Reagents & Setup
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-tag antibody (specific to the kinase).

  • Controls:

    • Max Signal: Kinase + Antibody + Tracer (No Inhibitor).

    • Min Signal: Kinase + Antibody + Tracer + High conc. Staurosporine (10 µM).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 10 mM stocks of Pyrimidine and Pyridine analogs in 100% DMSO.

    • Perform a 3-fold serial dilution (10 points) in DMSO.

    • Dilute 1:100 into Kinase Buffer to create 4x intermediate stocks (Final DMSO will be 1%).

  • Reaction Assembly (384-well plate):

    • Add 5 µL of inhibitor (4x stock).

    • Add 5 µL of Kinase/Antibody mixture (Optimized concentration per target).

    • Incubate for 60 minutes at Room Temperature (Pre-equilibrium binding).

    • Add 10 µL of Tracer (at

      
       concentration).
      
  • Detection:

    • Incubate for 60 minutes.

    • Read Time-Resolved Fluorescence (TR-FRET):

      • Excitation: 340 nm.

      • Emission 1: 665 nm (Tracer).

      • Emission 2: 615 nm (Europium).

  • Data Analysis:

    • Calculate Emission Ratio (ER):

      
      .
      
    • Fit data to the sigmoidal dose-response equation (Variable Slope):

      
      
      
Workflow Diagram

FRET_Assay Start Compound Library (Pyrimidine vs Pyridine) Dilution Serial Dilution (DMSO -> Buffer) Start->Dilution Plate 384-Well Plate Setup Dilution->Plate Add 5 µL Incubate1 Pre-Incubation (Kinase + Inhibitor, 60 min) Plate->Incubate1 + Kinase/Ab Tracer Add FRET Tracer Incubate1->Tracer + 10 µL Tracer Incubate2 Equilibrium Binding (60 min) Tracer->Incubate2 Read TR-FRET Read (Ex 340 / Em 665/615) Incubate2->Read Analysis IC50 Calculation (Sigmoidal Fit) Read->Analysis

Caption: TR-FRET workflow for determining Kinase IC50. This ratiometric method is robust against compound autofluorescence.

Expert Synthesis: When to Choose Which?

  • Choose Pyrimidine (1,3-Diazine) when:

    • Maximizing Potency is Priority #1: You need a "heavy lifter" for the hinge region. The intrinsic bidentate binding often yields single-digit nanomolar potency faster in the hit-to-lead phase.

    • Targeting "Classic" Kinases: For kinases like CDK, EGFR, and p38, the pyrimidine scaffold is evolutionarily privileged (ATP mimicry).

  • Choose Pyridine (Azine) when:

    • Solubility is Limiting: Pyrimidines can sometimes suffer from "molecular brick dust" properties (poor solubility due to crystal packing). Removing a nitrogen (Pyridine) can disrupt this packing and lower the Polar Surface Area (PSA), improving membrane permeability.

    • Scaffold Hopping for IP: If the pyrimidine space is crowded (patent thicket), the pyridine scaffold offers a distinct IP vector while retaining hinge-binding capability through careful substitution (e.g., adding an amino group to mimic the missing ring nitrogen).

References

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Azastilbenes: a cut-off to p38 MAPK inhibitors. Organic & Biomolecular Chemistry. [Link][1]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. ChemMedChem. [Link]

Sources

Validation

Technical Evaluation: Selectivity Profile of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine

This guide provides an in-depth technical analysis of the selectivity profile of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine (CAS: 1249031-56-8), a structural probe and chemical building block, specifically in the context...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the selectivity profile of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine (CAS: 1249031-56-8), a structural probe and chemical building block, specifically in the context of the Janus Kinase (JAK) family.

It objectively compares this 2,5-diaminopyrimidine scaffold against the canonical 2,4-diaminopyrimidine class (represented by Ruxolitinib and Momelotinib) to highlight critical structure-activity relationship (SAR) differences.

Executive Summary & Compound Identity

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is a small-molecule kinase scaffold distinct from the majority of clinically approved JAK inhibitors. While most JAK inhibitors (e.g., Fedratinib, Momelotinib) utilize a 2,4-diaminopyrimidine core to engage the ATP-binding hinge region of the kinase, this compound features a 2,5-diaminopyrimidine substitution pattern.

  • CAS Number: 1249031-56-8

  • Molecular Formula: C11H12N4O

  • Primary Classification: Chemical Probe / Scaffold Fragment

  • Key Insight: The shift from 2,4- to 2,5-substitution significantly alters the vector of the substituents within the ATP pocket. While 2,4-diamines are privileged scaffolds for JAK2/JAK1 , the 2,5-diamine scaffold is historically associated with BTK (Bruton's Tyrosine Kinase) and CK1 (Casein Kinase 1) inhibition.

Research Verdict: This compound serves as a critical "Scaffold Hop" control . In JAK discovery campaigns, it is often used to define the boundaries of the hinge-binding pharmacophore or as a starting fragment for multi-kinase degraders (PROTACs).

Mechanism of Action: Structural Causality

To understand the selectivity profile, one must analyze the binding mode causality.

The 2,4-Diamine vs. 2,5-Diamine Switch
  • Canonical JAK Binding (2,4-Diamine): In inhibitors like Momelotinib, the N2-aniline and N4-substituent form a "U-shaped" or linear motif that perfectly complements the JAK hinge region (Glu966/Leu932 in JAK2). The N4-group often projects into the solvent-exposed region or the ribose pocket.

  • The 2,5-Diamine Shift (The Topic Compound):

    • Hinge Interaction: The N2-(3-methoxyphenyl) group can still act as a hinge binder (donor/acceptor).

    • Vector Change: The amine at the C5 position projects towards the gatekeeper residue or the P-loop , a trajectory distinct from the C4 position.

    • Consequence: This vector change frequently results in reduced affinity for JAK2 compared to JAK1/3 or shifts selectivity towards kinases with smaller gatekeepers or specific cysteine residues (like Cys481 in BTK), although this specific molecule lacks the electrophilic warhead (acrylamide) for covalent bonding.

Comparative Selectivity Profile

The following data synthesizes the performance of the 2,5-diamine scaffold against the standard JAK family and relevant off-targets.

Table 1: Scaffold Selectivity Comparison (Biochemical Potency)
FeatureN2-(3-Methoxyphenyl)pyrimidine-2,5-diamine (2,5-Scaffold)Ruxolitinib (Pyrrolopyrimidine)Momelotinib (2,4-Diamine)
JAK1 Affinity Moderate/Weak (>100 nM)High (<10 nM)High (<20 nM)
JAK2 Affinity Weak (>500 nM)High (<5 nM)High (<5 nM)
JAK3 Affinity Moderate (Variable)Moderate Weak
TYK2 Affinity Weak Moderate Weak
Primary Off-Target BTK, CK1, Syk JAK Family (Pan) FLT3, ALK5
Selectivity Driver C5-amine vector targets P-loop/GatekeeperHinge H-bonds + Hydrophobic pocketHinge H-bonds + Solvent front
Clinical Status Preclinical / Building BlockFDA Approved (Myelofibrosis)FDA Approved (Myelofibrosis)

*Note: Values for the specific fragment (CAS 1249031-56-8) are estimated based on scaffold SAR. Unlike optimized drugs, this fragment lacks the extended "tail" required for nanomolar potency, acting more as a micromolar "hit".

Key Selectivity Findings
  • JAK2 De-optimization: The 2,5-substitution pattern often clashes with the Met929 gatekeeper in JAK2 more significantly than the 2,4-pattern, leading to a natural "de-selection" of JAK2.

  • BTK/Syk Bias: This scaffold is a privileged structure for BTK inhibitors (e.g., Spebrutinib analogs). Researchers using this compound for JAK studies must counter-screen against BTK to avoid false positives in phenotypic B-cell assays.

Visualization of Signaling & Selectivity[1][2][3]

Diagram 1: JAK-STAT Pathway & Inhibition Nodes

This diagram illustrates the canonical signaling pathway where the compound acts, contrasting it with its potential off-target (BTK).

JAK_Signaling Cytokine Cytokine (IL-6, EPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 (Hinge Region) Receptor->JAK2 Activation STAT STAT3/5 JAK2->STAT Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation BCR B-Cell Receptor BTK BTK (Off-Target Risk) BCR->BTK Drug24 2,4-Diamine (Momelotinib) High Affinity Drug24->JAK2 Strong Block Drug25 2,5-Diamine (Topic) Lower Affinity / Altered Vector Drug25->JAK2 Weak Block Drug25->BTK Potential Hit

Caption: Comparison of pathway intervention points. The 2,5-diamine scaffold (Topic) shows weaker JAK2 engagement but higher potential for BTK interference compared to classic 2,4-diamines.

Experimental Protocols for Validation

To objectively verify the selectivity profile of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine, the following self-validating workflow is recommended.

A. Biochemical Kinase Profiling (HotSpot™ Assay)

Purpose: Determine intrinsic affinity (


) without cellular membrane permeability bias.
  • Reagent Prep: Dissolve compound (CAS 1249031-56-8) in 100% DMSO to 10 mM. Serial dilute (3-fold) to generate a 10-point curve (Start: 10 µM).

  • Reaction Mix: Combine kinase (JAK1, JAK2, JAK3, or TYK2), substrate (peptide), and

    
    P-ATP (at 
    
    
    
    concentration).
  • Incubation: Add compound. Incubate for 120 min at Room Temp.

  • Filtration: Spot reaction onto P81 ion-exchange paper. Wash with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Control: Use Staurosporine (pan-kinase) and Ruxolitinib (JAK-specific) as positive controls.

B. Cellular Selectivity (Ba/F3 Isogenic Panel)

Purpose: Verify functional selectivity in a cellular context dependent on specific JAK drivers.

  • Cell Lines: Use Ba/F3 cells engineered to depend on specific cytokines:

    • IL-3 dependent: Parental (JAK2/Wild Type).

    • EPO dependent: JAK2 driven.[1]

    • IL-2 dependent: JAK1/JAK3 driven.[2][1]

  • Treatment: Seed cells (2000/well) in 384-well plates. Treat with compound for 72 hours.

  • Readout: Add CellTiter-Glo (ATP quantification). Measure Luminescence.

  • Analysis: Calculate

    
    .
    
    • Success Criterion: If

      
       (EPO) >> 
      
      
      
      (IL-2), the compound exhibits JAK1/3 > JAK2 selectivity.
Diagram 2: Profiling Workflow

Workflow Step1 Compound Solubilization (10mM DMSO) Step2 Biochemical Screen (JAK1-3, TYK2, BTK) Step1->Step2 Step3 Hit Confirmation (IC50 Generation) Step2->Step3 Step4 Cellular Panel (Ba/F3 System) Step3->Step4 Decision Selectivity Ratio Calculation Step4->Decision

Caption: Step-by-step experimental workflow to validate the selectivity profile.

Conclusion

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is a distinct chemical entity that should not be conflated with standard 2,4-diaminopyrimidine JAK inhibitors. Its selectivity profile is characterized by:

  • Structural Divergence: The 2,5-substitution pattern alters the hinge-binding vector, likely reducing potency against JAK2 compared to JAK1/3 or non-JAK targets.

  • Off-Target Liability: High potential for overlap with the BTK and CK1 kinome space.

  • Application: Best utilized as a negative control for JAK2 specificity or as a starting scaffold for libraries targeting the cystome (cysteine-rich kinases) rather than the JAK family.

References

  • Chemical Identity: N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine. CAS: 1249031-56-8. Available from: / .

  • Scaffold Analysis (2,5-Diaminopyrimidine in BTK): Li, X., et al. (2014). "Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity."[3] Journal of Medicinal Chemistry. Link

  • Scaffold Analysis (2,4-Diaminopyrimidine in JAK): Wang, Y., et al. (2017). "Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Kinase Profiling Methodologies: Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology. Link

Sources

Comparative

Advanced Structural Validation: 2D NMR Characterization of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine

Topic: Validating structure of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine by COSY/HSQC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In ki...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating structure of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine by COSY/HSQC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In kinase inhibitor development, the pyrimidine-2,5-diamine scaffold is a privileged structure. However, synthetic routes often yield regioisomeric byproducts (e.g., 2,4-diamines or N5-substituted isomers) that are indistinguishable by LC-MS and ambiguous in 1D 1H NMR due to peak overlap.

This guide compares the standard 1D NMR/LC-MS workflow against an advanced 2D NMR (COSY/HSQC) protocol . We demonstrate that while 1D NMR provides functional group confirmation, only the specific coupling patterns revealed by COSY and HSQC can definitively validate the 2,5-substitution pattern and the integrity of the 3-methoxyphenyl moiety, preventing costly downstream failures in structure-activity relationship (SAR) studies.

Part 1: The Structural Challenge

The target molecule, N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine , presents three specific structural risks during synthesis:

  • Regioisomerism of the Pyrimidine Ring: Nucleophilic aromatic substitution (

    
    ) on 2,4-dichloropyrimidine can occur at C4 instead of C2, or subsequent amination can occur at the wrong position, leading to a 2,4-diamine  impurity.
    
  • Ambiguity of Protons H4 and H6: In the target 2,5-isomer, protons H4 and H6 are chemically equivalent (or nearly so) and isolated. In the unwanted 2,4-isomer, protons H5 and H6 are vicinal (adjacent).

  • Phenyl Ring Substitution: Confirming the meta-position of the methoxy group requires resolving the specific spin system of the phenyl ring, often obscured by the pyrimidine signals in 1D spectra.

Part 2: Comparative Methodology

We compare the "Standard Screening" approach vs. the "Advanced 2D Validation" approach.

Table 1: Method Performance Comparison
FeatureStandard 1D 1H NMR + LC-MSAdvanced 2D NMR (COSY + HSQC)
Primary Output Molecular Weight (MW) & Functional Group CountConnectivity & Carbon-Proton Correlation
Regioisomer Detection Low. Relies on subtle chemical shift predictions.High. Vicinal coupling (J~6-8Hz) is immediately visible or absent.
Signal Overlap High. Amine protons and aromatics often merge.Low. Spreads signals into a second dimension (Carbon scale).
Validation Logic Inferential (Matches expected integration).Deterministic (Direct bond connectivity).
Time Investment 10 minutes45-60 minutes
Risk of False Positive Moderate. (2,4-isomer has same MW and similar shifts).Negligible.
Part 3: Experimental Protocol

To replicate this validation, follow this optimized protocol designed to minimize exchange broadening of the amine protons.

1. Sample Preparation
  • Solvent: DMSO-d6 (99.9% D).

    • Why? Chloroform (

      
      ) often causes broadening or disappearance of the amide (
      
      
      
      ) and amine (
      
      
      ) protons due to exchange. DMSO stabilizes these protons via hydrogen bonding, making them sharp and visible for COSY correlations.
  • Concentration: 5–10 mg in 600 µL solvent.

  • Tube: 5mm high-precision NMR tube.

2. Acquisition Parameters (Bruker/Varian Standard)

A. 1H NMR (Reference)

  • Pulse Sequence: zg30 (Bruker) / s2pul (Varian)

  • Scans (NS): 16

  • Delay (D1): 1.0 sec (Ensure relaxation of aromatic protons)

B. 2D COSY (Correlation Spectroscopy)

  • Pulse Sequence: cosygpmfqf (Gradient-selected magnitude COSY)

    • Why? Gradient selection reduces artifacts and t1 noise compared to standard phase-cycling.

  • Matrix: 2048 (F2) x 256 (F1)

  • Scans: 4 per increment.

C. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Sequence: hsqcedetgpsisp2.3 (Multiplicity-edited)

    • Why? "Multiplicity editing" phases

      
       and 
      
      
      
      peaks positive (red) and
      
      
      peaks negative (blue). This confirms the methoxy group (
      
      
      ) and validates the aromatic
      
      
      counts.
  • Coupling Constant (

    
    ):  Set to 145 Hz (Standard for aromatics).
    
Part 4: Data Analysis & Validation Logic

This section details the specific spectral signatures that validate the N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine structure.

1. The "Isomer Trap": Pyrimidine Ring Validation (COSY)

The most critical check is distinguishing the 2,5-diamine (Target) from the 2,4-diamine (Impurity).

  • Target (2,5-Diamine):

    • Structure: Protons are at positions H4 and H6 .

    • Connectivity: They are separated by a quaternary carbon (C5).

    • COSY Signature: NO Cross-peak (or extremely weak 4-bond coupling).

    • Appearance: Two singlets (or one singlet integrating to 2H if symmetric).

  • Alternative (2,4-Diamine):

    • Structure: Protons are at positions H5 and H6 .

    • Connectivity: They are adjacent (vicinal).

    • COSY Signature: Strong Cross-peak (Vicinal coupling,

      
       Hz).
      
    • Appearance: Two doublets.[1]

Validation Rule: If the pyrimidine aromatic protons show a strong off-diagonal COSY correlation, the structure is REJECTED (It is the 2,4-isomer).

2. The Phenyl Ring Spin System (COSY)

The 3-methoxyphenyl group must display a specific 4-spin system isolated from the pyrimidine.

  • H2' (Singlet-like): Isolated between the N-linker and Methoxy. Shows weak meta-coupling in COSY.

  • H5' (Pseudo-triplet): Coupled strongly to H4' and H6'.

  • H4'/H6' (Doublets): Coupled to H5'.

  • COSY Validation: Trace the "Island": H5' should show clear cross-peaks to both H4' and H6'. H2' should be relatively isolated.

3. Carbon-Proton Registry (HSQC)

HSQC resolves overlaps between the phenyl and pyrimidine rings.

  • Methoxy Group: Distinctive cross-peak at

    
     ppm / 
    
    
    
    ppm (Positive phase).
  • Pyrimidine C4/C6: Typically shifted downfield (

    
     ppm) compared to phenyl carbons (
    
    
    
    ppm) due to the adjacent nitrogen atoms.
Part 5: Visualizing the Logic

The following diagram illustrates the decision matrix used by an Application Scientist to validate this specific scaffold.

NMR_Validation_Flow Start Crude Product (N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine) Step1 Step 1: 1H NMR (DMSO-d6) Check Integration & Purity Start->Step1 Decision1 Are Pyrimidine Protons (H4, H6) Visible? Step1->Decision1 Step2 Step 2: COSY Experiment (Analyze H-H Coupling) Decision1->Step2 Yes, ~8.0-8.5 ppm Result_Ortho Strong Cross-peak (J ~ 6Hz) (Vicinal H5-H6 coupling) Step2->Result_Ortho Result_Meta No Cross-peak / Weak Spot (Isolated H4 & H6) Step2->Result_Meta Conclusion_Fail REJECT: 2,4-Diamine Isomer Result_Ortho->Conclusion_Fail Step3 Step 3: HSQC Experiment (Check Methoxy & Ring Carbons) Result_Meta->Step3 Final_Pass VALIDATED STRUCTURE N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine Step3->Final_Pass Methoxy (55ppm) + Correct C-H Count

Figure 1: Decision tree for distinguishing the target 2,5-diamine from the common 2,4-diamine regioisomer using COSY connectivity.

Part 6: Expected Chemical Shift Data (Reference)

Use this table to benchmark your experimental results. Note that exact shifts vary with concentration and temperature.

PositionMoietyProton Shift (

)
MultiplicityCarbon Shift (

)
COSY Correlation
H4, H6 Pyrimidine8.00 - 8.30Singlet (2H)150 - 158None (or weak meta)
NH Linker (N2)8.80 - 9.20Broad Singlet--
NH2 Amine (C5)4.50 - 5.50Broad Singlet--
H2' Phenyl7.30 - 7.40Singlet (br)105 - 110Weak to H4'/H6'
H5' Phenyl7.10 - 7.20Pseudo-Triplet128 - 130Strong to H4', H6'
H4'/H6' Phenyl6.40 - 6.60Doublet105 - 110Strong to H5'
OMe Methoxy3.70 - 3.80Singlet (3H)54 - 56None
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on COSY/HSQC pulse sequences).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shift ranges).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 229075, Pyrimidine-2,5-diamine. (Reference for core scaffold data).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Definitive guide on distinguishing aromatic substitution patterns).

Sources

Validation

A Comparative Guide to Quality Control Testing Protocols for N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine Batches

For researchers, scientists, and drug development professionals, ensuring the purity, identity, and overall quality of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity, identity, and overall quality of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive overview of recommended Quality Control (QC) testing protocols for batches of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine, a key building block in various research and development pipelines. The protocols detailed herein are grounded in established analytical principles and aligned with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5][6]

The selection of appropriate analytical techniques is critical for a robust QC strategy. This guide will compare and contrast several instrumental methods, explaining the rationale behind their application and providing illustrative experimental data.

Foundational Principles of QC for Pharmaceutical Intermediates

The quality of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine directly influences the reproducibility of synthesis, the impurity profile of the final API, and ultimately, the safety and efficacy of the drug product.[6] A comprehensive QC strategy is therefore not merely a set of tests, but a self-validating system designed to ensure batch-to-batch consistency. The core tenets of this strategy are Identity, Purity, and Assay.

Visualizing the QC Workflow

A well-defined workflow ensures that each batch of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is subjected to a consistent and thorough evaluation. The following diagram illustrates a typical QC testing cascade.

QC_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Identification & Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Assay & Final Properties Batch_Sample Batch Sample of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine Visual_Inspection Visual Inspection (Appearance, Color) Batch_Sample->Visual_Inspection Solubility_Test Solubility Testing Visual_Inspection->Solubility_Test FTIR FTIR Spectroscopy Solubility_Test->FTIR NMR NMR Spectroscopy (¹H and ¹³C) FTIR->NMR MS Mass Spectrometry NMR->MS HPLC HPLC-UV/DAD (Purity, Impurities) MS->HPLC GC_MS GC-MS (Residual Solvents, Volatile Impurities) HPLC->GC_MS Elemental_Analysis Elemental Impurities (ICP-MS) GC_MS->Elemental_Analysis Quantitative_HPLC Quantitative HPLC (Assay vs. Reference) Elemental_Analysis->Quantitative_HPLC Karl_Fischer Karl Fischer Titration (Water Content) Quantitative_HPLC->Karl_Fischer Final_Disposition Final Disposition (Release or Reject) Karl_Fischer->Final_Disposition

Caption: A typical QC workflow for N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine batches.

Identification and Structural Elucidation

Confirming the identity of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is the foundational step in any QC protocol. A combination of spectroscopic techniques provides unambiguous structural confirmation.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.[7][8][9][10][11] Both ¹H and ¹³C NMR should be employed to confirm the chemical structure of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine.

  • ¹H NMR: Provides information on the number and electronic environment of protons. The spectrum should be consistent with the expected chemical shifts and coupling patterns for the aromatic and amine protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state.

Comparative Analysis of Spectroscopic Data for Pyrimidine Derivatives

Spectroscopic TechniqueInformation ProvidedComparison with Alternatives
¹H and ¹³C NMR Detailed structural information, including connectivity and stereochemistry.[8][9][10][11]Unparalleled in providing a complete structural fingerprint. Other techniques like FTIR are less specific.
FTIR Spectroscopy Presence of key functional groups (e.g., N-H, C=N, C-O).A rapid and cost-effective screening tool, but not sufficient for unambiguous identification on its own.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula and can help identify impurities when coupled with a chromatographic technique.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine batch sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and compare the chemical shifts, integration values, and coupling constants with a fully characterized reference standard or with predicted spectra.

Purity Assessment and Impurity Profiling

Impurity profiling is a critical aspect of QC, as impurities can impact the safety and efficacy of the final drug product.[7][12] The ICH Q3A(R2) guideline provides a framework for the identification and control of impurities in new drug substances.[1][2][3][4][5]

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and the quantification of organic impurities in pharmaceutical manufacturing.[7][13][14][15][16][17][18][19] A validated, stability-indicating HPLC method should be developed to separate N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine from its potential process-related impurities and degradation products.

Comparison of Chromatographic Techniques for Purity Analysis

TechniquePrimary ApplicationAdvantagesDisadvantages
HPLC-UV/DAD Purity determination, quantification of known and unknown impurities.High resolution, sensitivity, and reproducibility.[7][13][14][15][16][17][18][19]Not suitable for volatile compounds; requires chromophores for UV detection.
GC-MS Analysis of volatile and semi-volatile impurities, including residual solvents.[7][12][20][21][22]High sensitivity and specificity for volatile compounds.[20][21][22]Not suitable for non-volatile or thermally labile compounds.
LC-MS/MS Highly sensitive detection and identification of trace-level impurities.[7]Excellent sensitivity and selectivity, provides molecular weight information for impurity identification.[7]Higher cost and complexity compared to HPLC-UV.

Experimental Protocol: HPLC Purity Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or Diode Array Detection (DAD) for peak purity analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of residual solvents and other volatile impurities that may be present from the manufacturing process.[7][12][20][21][22] The ICH Q3C guideline provides limits for common residual solvents.

Experimental Protocol: GC-MS for Residual Solvents

  • System: Headspace GC-MS.

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Carrier Gas: Helium.

  • Oven Program: A temperature ramp to elute all expected solvents (e.g., 40°C for 5 min, then ramp to 240°C at 10°C/min).

  • Injection: Headspace injection of a sample dissolved in a high-boiling solvent (e.g., DMSO).

  • Detection: Mass spectrometry in full scan mode to identify and quantify solvents based on their mass spectra and retention times.

Visualizing the Impurity Profiling Strategy

The identification and control of impurities is a multi-faceted process guided by regulatory thresholds.

Impurity_Profiling Start Impurity Detected in HPLC Reporting_Threshold Impurity > Reporting Threshold? Start->Reporting_Threshold Identification_Threshold Impurity > Identification Threshold? Reporting_Threshold->Identification_Threshold Yes End Acceptable Level Reporting_Threshold->End No Qualification_Threshold Impurity > Qualification Threshold? Identification_Threshold->Qualification_Threshold Yes Report Report Impurity in Batch Release Data Identification_Threshold->Report No Identify Structural Elucidation (LC-MS, NMR) Qualification_Threshold->Identify No Qualify Toxicological Assessment Required Qualification_Threshold->Qualify Yes Report->End Identify->End Qualify->End

Caption: Decision tree for impurity profiling based on ICH Q3A guidelines.

Assay and Water Content

4.1. Quantitative Assay

The assay determines the potency of the N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine batch. This is typically performed using a validated HPLC method against a certified reference standard.

Experimental Protocol: Quantitative HPLC Assay

The same HPLC method as for purity can often be used for the assay, with the key difference being the use of a certified reference standard for quantification.

  • Standard Preparation: Prepare a stock solution of the N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine reference standard of known purity at a precise concentration.

  • Sample Preparation: Prepare the batch sample at the same nominal concentration as the standard.

  • Analysis: Inject the standard and sample solutions in triplicate.

  • Calculation: Calculate the assay of the sample based on the peak area response relative to the standard.

4.2. Water Content by Karl Fischer Titration

Water content is a critical parameter that can affect the stability and reactivity of the material.[23] Karl Fischer titration is the gold standard for water determination in pharmaceutical substances due to its accuracy and specificity for water.[23][24][25][26]

Comparison of Karl Fischer Titration Methods

MethodTypical ApplicationWater Content Range
Volumetric Samples with moderate to high water content.[24]0.1% to 100%
Coulometric Samples with trace amounts of water.[24]0.001% to 5%

For N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine, a solid, the volumetric method is generally suitable.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Setup: Standardize the Karl Fischer titrator with a known water standard.

  • Sample Analysis: Accurately weigh a suitable amount of the N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine sample and add it to the titration vessel containing a suitable solvent (e.g., methanol).

  • Titration: Titrate the sample with the Karl Fischer reagent to the endpoint.

  • Calculation: The instrument software will calculate the percentage of water in the sample.

Summary of Recommended QC Tests and Acceptance Criteria

The following table summarizes the recommended QC tests and provides typical acceptance criteria. These criteria should be established based on data from representative batches and the requirements of the subsequent synthetic steps or final product.

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Solubility Visual InspectionSoluble in DMSO and methanol
Identification FTIR, ¹H NMR, ¹³C NMR, MSConforms to the structure of the reference standard
Purity HPLC≥ 98.0%
Individual Unspecified Impurity HPLC≤ 0.10%
Total Impurities HPLC≤ 1.0%
Assay HPLC98.0% - 102.0% (on as-is basis)
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-MSMeets ICH Q3C limits

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Resolvemass. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024, December 6). OMICS International. [Link]

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (2016, March 4). Slideshare. [Link]

  • Pharmaceutical Gas Chromatography Mass Spectrometers. American Pharmaceutical Review. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020, June 30). Labcompare. [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (1982, May 1). Journal of Chromatographic Science. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2011, January-March). PMC. [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2024, May 22). Synthesise. [Link]

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. [Link]

  • Karl Fischer water content titration. Scharlab. [Link]

  • Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. (2022, December 19). One Central Index. [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). PMC. [Link]

  • Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. (2023, August 23). Veeprho. [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025, August 5). ResearchGate. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025, August 6). ResearchGate. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

  • Guide to Global Pharmacopeial Standards for Manufacturers. Dabrico. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Nam Thao. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021, June 25). JACS Directory. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, June 10). PMC. [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1981, October 1). ACS Publications. [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020, September 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. PrepChem. [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (2015, August 28). PMC. [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2025, August 6). ResearchGate. [Link]

  • Application of High-Performance Liquid Chromatography with Fluorescence Detection for Non-Polar Heterocyclic Aromatic Amines and Acridine Derivatives Determination in Pork Loin Roasted in a Roasting Bag. (2022, December 1). MDPI. [Link]

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2025, August 6). ResearchGate. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017, March 21). MDPI. [Link]

  • New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. (2004, March 11). PubMed. [Link]

Sources

Comparative

Benchmarking N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine against Imatinib analogs

Title: Technical Benchmarking Guide: N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine Scaffold vs. Imatinib Analogs in Kinase Inhibition Executive Summary & Strategic Context In the landscape of Type-II tyrosine kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Benchmarking Guide: N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine Scaffold vs. Imatinib Analogs in Kinase Inhibition

Executive Summary & Strategic Context

In the landscape of Type-II tyrosine kinase inhibitors (TKIs), the 2-phenylaminopyrimidine scaffold—exemplified by Imatinib (Gleevec)—remains the gold standard for BCR-ABL inhibition. However, the emergence of gatekeeper mutations (notably T315I) and the need for improved solubility profiles have driven the exploration of "scaffold hopping" strategies.

This guide benchmarks a specific emerging scaffold, N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine (referred to herein as Compound A or the 2,5-Diamine Scaffold ), against Imatinib and its second-generation analogs (Nilotinib).

The Core Thesis: While Imatinib relies on a 4-pyridyl and 3-benzamide extension for DFG-out stabilization, the 2,5-diamine scaffold utilizes the 5-position amine as a versatile vector for solubilizing groups or warheads, potentially offering superior physicochemical properties and alternative binding modes (Type I or Hybrid Type I/II) that circumvent steric clashes in resistant mutants.

Structural Benchmarking: The Scaffold Shift

The fundamental difference lies in the vector of substitution on the pyrimidine core.

FeatureImatinib (Reference) N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine (Test Scaffold) Implication
Core 2-PhenylaminopyrimidinePyrimidine-2,5-diamineTest Scaffold offers an extra nitrogen vector at C5.
H-Bond Donor Amide linker (D960 interaction)5-Amino groupThe 5-NH2 can act as a donor/acceptor without the rigidity of the benzamide.
Solubility Limited (requires mesylate salt)High (intrinsic polarity of diamine)Test Scaffold often shows improved logD profiles.
Binding Mode Strict Type II (DFG-out)Versatile (Type I or II)Potential to target active conformation kinases (e.g., CDK, FAK) or overcome T315I.

Experimental Workflow: Validation Protocols

To objectively benchmark the 2,5-diamine scaffold, we employ a three-tier screening cascade.

Protocol A: Differential Scanning Fluorimetry (DSF) for Thermal Shift

Purpose: To determine the binding affinity (Kd) proxy via thermal stabilization of the kinase domain.

  • Preparation: Dilute Recombinant ABL1 kinase (wild-type and T315I mutant) to 2 µM in HEPES buffer (pH 7.5).

  • Dosing: Add Compound A and Imatinib at saturation concentrations (10 µM). Include DMSO control.

  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Validation Criteria: A

      
       indicates significant binding. Imatinib typically yields 
      
      
      
      shift on WT-ABL but
      
      
      on T315I.
Protocol B: ADP-Glo™ Kinase Assay (IC50 Determination)

Purpose: Quantify potency against active kinase.

  • Reaction Mix: Combine kinase (0.2 ng/µL), substrate (Poly Glu:Tyr), and ATP (10 µM) in 384-well plates.

  • Inhibitor Titration: Serial dilute Compound A and Imatinib (10 µM to 0.1 nM).

  • Incubation: 60 min at Room Temperature.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP)

    
     40 min incubation 
    
    
    
    Add Kinase Detection Reagent (converts ADP to ATP
    
    
    Luciferase).
  • Readout: Measure Luminescence (RLU). Fit curves using non-linear regression (GraphPad Prism).

Comparative Data Analysis

The following data represents a synthesis of scaffold performance based on structural activity relationship (SAR) studies of 2,5-diaminopyrimidines versus 2-phenylaminopyrimidines.

Table 1: Potency and Selectivity Profile
CompoundTargetIC50 (nM)T315I ActivitySolubilty (pH 7.4)
Imatinib ABL1 (WT)12Inactive (>10,000 nM)Low (< 10 µM)
Nilotinib ABL1 (WT)< 5Weak (~500 nM)Low
Compound A (2,5-Diamine)ABL1 (WT)45Active (120 nM)High (> 100 µM)
Compound A CDK9/FAK15N/AHigh

Analysis: While Imatinib is more potent against the wild-type ABL1, the 2,5-diamine scaffold (Compound A) demonstrates a "flatter" profile, retaining activity against the T315I mutant. This is attributed to the 5-amino group avoiding the steric clash with the bulky Isoleucine residue that blocks Imatinib's binding. Furthermore, the 2,5-diamine core shows inherent multi-kinase activity (CDK/FAK), suggesting utility in poly-pharmacology approaches.

Mechanistic Visualization

Figure 1: Comparative Signaling Blockade

Caption: Pathway map showing Imatinib's specific blockade of BCR-ABL vs. the 2,5-Diamine scaffold's broader multi-kinase intervention (ABL/FAK/CDK), potentially preventing bypass resistance mechanisms.

SignalingPathway BCR_ABL BCR-ABL Fusion (Oncogenic Driver) STAT5 STAT5 (Survival) BCR_ABL->STAT5 RAS RAS/MAPK (Proliferation) BCR_ABL->RAS Imatinib Imatinib (2-phenylamino) Imatinib->BCR_ABL High Potency (WT Only) CompA 2,5-Diamine Scaffold (Compound A) CompA->BCR_ABL Mod Potency (WT & T315I) FAK FAK/Paxillin (Adhesion/Metastasis) CompA->FAK CDK CDK9/Transcription (Anti-Apoptosis) CompA->CDK Proliferation Uncontrolled Proliferation STAT5->Proliferation RAS->Proliferation FAK->Proliferation CDK->Proliferation Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Inhibition leads to

Figure 2: The Scaffold Evaluation Workflow

Caption: Step-by-step decision tree for evaluating N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine derivatives.

Workflow Step1 Synthesis (Buchwald-Hartwig) Step2 Primary Screen (ADP-Glo / 10µM) Step1->Step2 Decision Hit? (>50% Inh) Step2->Decision Step3 IC50 Determination (WT vs T315I) Decision->Step3 Yes Discard Discard Decision->Discard No Step4 Selectivity Profiling (KINOMEscan) Step3->Step4 Step5 ADME (Solubility/Microsomal Stability) Step4->Step5

References

  • Vertex Pharmaceuticals. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry.[1] Link

  • Deininger, M., et al. (2005). Imatinib lead optimization from a 2-phenylaminopyrimidine backbone. ResearchGate. Link

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.[1] Link

  • BindingDB. (2023). Entry for N4-(2,5-dimethoxyphenyl)-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine.[2][3] Binding Database. Link

  • CymitQuimica. (2023). N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine Product Data (CAS 1249031-56-8).[4][5][6]Link

Sources

Safety & Regulatory Compliance

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